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  • Product: 2-Amino-3-methoxybutanoic acid
  • CAS: 2076-53-1

Core Science & Biosynthesis

Foundational

(2S,3S)-2-Amino-3-methoxybutanoic acid chemical properties

An In-Depth Technical Guide to (2S,3S)-2-Amino-3-methoxybutanoic Acid: Properties, Synthesis, and Applications Introduction (2S,3S)-2-Amino-3-methoxybutanoic acid is a non-proteinogenic α-amino acid, structurally related...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (2S,3S)-2-Amino-3-methoxybutanoic Acid: Properties, Synthesis, and Applications

Introduction

(2S,3S)-2-Amino-3-methoxybutanoic acid is a non-proteinogenic α-amino acid, structurally related to the essential amino acid L-threonine. As the O-methylated derivative of L-allothreonine, this compound possesses a unique stereochemical configuration and chemical properties that make it a valuable building block in medicinal chemistry and drug development.[1] Its incorporation into molecules can impart specific conformational constraints and enhanced metabolic stability, making it a target of interest for researchers developing novel therapeutics.

This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and applications of (2S,3S)-2-Amino-3-methoxybutanoic acid, intended for scientists and professionals in the fields of chemical research and drug discovery.

Part 1: Molecular Structure and Physicochemical Properties

The defining structural feature of (2S,3S)-2-Amino-3-methoxybutanoic acid is the presence of two chiral centers at the C2 (α) and C3 (β) positions, with a specific (S,S) configuration. This arrangement corresponds to the "allo" diastereomer relative to the naturally occurring (2S,3R)-threonine. The replacement of the β-hydroxyl group with a methoxy ether linkage significantly alters its polarity, hydrogen bonding capability, and susceptibility to metabolic degradation.

Table 1: Chemical Identifiers and Core Properties

Identifier Value
IUPAC Name (2S,3S)-2-amino-3-methoxybutanoic acid[1]
CAS Number 104195-80-4[1][2][3]
Molecular Formula C₅H₁₁NO₃[1][2]
Molecular Weight 133.15 g/mol [1][2]
Canonical SMILES CO)N">C@@HOC[1]
InChI Key FYCWLJLGIAUCCL-IMJSIDKUSA-N[1][3]

| Synonyms | O-methyl-L-allothreonine, H-Allo-Thr(Me)-OH[1] |

Table 2: Physicochemical Data

Property Value Source(s)
Physical Form Solid; White to off-white powder or flakes. [3][4][5]
Melting Point 214-224°C (range from sources) [2][4]
Boiling Point 248.0°C (Predicted) [2][4]
Density ~1.143 g/cm³ (Predicted) [2][4]
Specific Optical Rotation +25° to +29° (c=0.5, 6 N HCl) [5][6]

| Solubility | Sparingly soluble in water; Slightly soluble in methanol and DMSO. |[4] |

The solubility profile is characteristic of zwitterionic amino acids, with pH playing a significant role. The pKa of the carboxylic acid group is estimated to be around 2.1-2.4, while the amino group's pKa is estimated in the range of 9.0-10.5.[7] These values are critical for designing purification protocols, formulating solutions, and predicting the compound's charge state under physiological conditions.

Part 2: Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and quality assessment of (2S,3S)-2-Amino-3-methoxybutanoic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton spectrum is expected to show distinct signals corresponding to each unique proton environment. Key signals include a doublet for the α-proton (C2-H), a multiplet (likely a doublet of quartets) for the β-proton (C3-H), a singlet for the methoxy protons (-OCH₃), and a doublet for the terminal methyl protons (C4-H₃). The exact chemical shifts and coupling constants provide definitive proof of the structure and relative stereochemistry.

    • ¹³C NMR : The carbon spectrum should display five distinct signals for the five carbon atoms: one for the carbonyl carbon, two for the C-N and C-O bearing carbons in the backbone, and two for the methyl carbons.

  • Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of the key functional groups.[5][7] Characteristic absorption bands include a broad stretch around 2500-3300 cm⁻¹ for the carboxylic acid O-H and amine N-H stretches, a strong carbonyl (C=O) stretch around 1700-1725 cm⁻¹, and a C-O ether stretching band around 1080-1150 cm⁻¹.

  • Mass Spectrometry (MS) : Mass spectral analysis will confirm the molecular weight. In electrospray ionization (ESI) mode, the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 134.1.

Part 3: Chemical Synthesis and Reactivity

Reactivity Profile

The reactivity of (2S,3S)-2-Amino-3-methoxybutanoic acid is governed by its primary functional groups: the α-amino group and the α-carboxylic acid.[7]

  • Amino Group Reactions : The primary amine is nucleophilic and can readily undergo standard reactions such as N-acylation to form amides. This is commonly exploited to introduce protecting groups like Boc (tert-butoxycarbonyl), Cbz (carboxybenzyl), or Fmoc (9-fluorenylmethoxycarbonyl), which are essential for its use in peptide synthesis.[8]

  • Carboxylic Acid Reactions : The carboxyl group can undergo esterification to protect it or to modulate solubility, amidation to form peptide bonds, or reduction to the corresponding amino alcohol.

Proposed Synthetic Workflow

A robust and logical method for the synthesis of (2S,3S)-2-Amino-3-methoxybutanoic acid involves the O-methylation of the corresponding readily available precursor, L-allothreonine. The following protocol outlines a standard, field-proven approach.

Causality Behind Experimental Choices :

  • N-Protection : The amino group of L-allothreonine is more nucleophilic than the hydroxyl group. It must be protected first to prevent N-methylation in the subsequent step. The Boc group is chosen for its stability under basic conditions (required for O-methylation) and its ease of removal under acidic conditions.

  • O-Methylation : A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the secondary alcohol, forming a reactive alkoxide. Using a less potent base could lead to incomplete reaction or side reactions. Methyl iodide (MeI) is a classic, highly effective methylating agent.

  • Deprotection : Trifluoroacetic acid (TFA) is the standard reagent for cleanly cleaving the Boc protecting group without affecting the newly formed ether linkage, yielding the final product.

Experimental Protocol :

  • Step 1: N-protection of L-Allothreonine : Dissolve L-allothreonine in a 1:1 mixture of dioxane and water. Cool the solution to 0°C. Add sodium hydroxide to adjust the pH to ~9-10. Add Di-tert-butyl dicarbonate (Boc)₂O portion-wise while maintaining the pH with additional NaOH. Allow the reaction to warm to room temperature and stir overnight. Acidify the mixture and extract the N-Boc-L-allothreonine product.

  • Step 2: O-methylation : Dissolve the dried N-Boc-L-allothreonine in anhydrous tetrahydrofuran (THF) and cool to 0°C under an inert nitrogen atmosphere. Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes, then add methyl iodide (MeI) dropwise. Allow the reaction to stir at room temperature overnight. Quench the reaction carefully with water, and extract the desired N-Boc-(2S,3S)-2-amino-3-methoxybutanoic acid.

  • Step 3: N-deprotection : Dissolve the product from Step 2 in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours until TLC analysis indicates complete removal of the Boc group. Evaporate the solvent and TFA under reduced pressure. The crude product can be purified by recrystallization or ion-exchange chromatography to yield the final (2S,3S)-2-Amino-3-methoxybutanoic acid.

SynthesisWorkflow cluster_0 Step 1: N-Protection cluster_1 Step 2: O-Methylation cluster_2 Step 3: Deprotection L_Allo L-Allothreonine Boc_Anhydride (Boc)₂O, NaOH L_Allo->Boc_Anhydride N_Boc_Allo N-Boc-L-allothreonine Boc_Anhydride->N_Boc_Allo NaH_MeI 1. NaH 2. MeI N_Boc_Allo->NaH_MeI N_Boc_Product N-Boc-(2S,3S)-2-amino- 3-methoxybutanoic acid NaH_MeI->N_Boc_Product TFA TFA N_Boc_Product->TFA Final_Product (2S,3S)-2-Amino- 3-methoxybutanoic acid TFA->Final_Product

Caption : Proposed synthesis of (2S,3S)-2-Amino-3-methoxybutanoic acid.

Part 4: Applications in Research and Drug Development

The unique structural features of (2S,3S)-2-Amino-3-methoxybutanoic acid make it a highly valuable component in modern pharmaceutical design.

  • Asymmetric Synthesis and Chiral Building Blocks : Its well-defined stereochemistry makes it an important starting material or intermediate in the synthesis of complex chiral molecules, where precise three-dimensional structure is critical for biological activity.[2]

  • Peptidomimetics and Metabolic Stability : One of the primary applications is in the creation of peptide mimetics.[2] Replacing a natural amino acid residue with its O-methylated counterpart can significantly enhance the resulting peptide's resistance to enzymatic degradation by proteases. The methoxy group can also influence the local conformation of the peptide backbone, potentially improving binding affinity to a target receptor or enzyme.

  • Development of Novel Therapeutics : This amino acid has been utilized as a key intermediate in the synthesis of potential antiviral and antitumor agents.[2] Its structure can serve as a pharmacophore that mimics a natural substrate to inhibit enzymes crucial for pathogen replication or cancer cell proliferation.[2]

  • Prodrug Design : The broader strategy of using non-natural amino acids to improve drug delivery is highly relevant.[9] Amino acid derivatives can be appended to a parent drug to create a prodrug that hijacks endogenous amino acid transporters, potentially increasing bioavailability and enabling targeted delivery to specific tissues or organs where these transporters are overexpressed.[9]

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be observed when handling (2S,3S)-2-Amino-3-methoxybutanoic acid.

Table 3: GHS Hazard Information

Category Information
Pictogram GHS07 (Exclamation Mark)[3][10]
Signal Word Warning [3][10]
Hazard Statements H302: Harmful if swallowed.[10] H315: Causes skin irritation.[3][10] H319: Causes serious eye irritation.[3][10] H335: May cause respiratory irritation.[3][10]

| Precautionary Statements | P261: Avoid breathing dust.[3][11] P280: Wear protective gloves/eye protection.[11] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][11] |

Handling :

  • Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[12][13]

Storage :

  • Store in a tightly sealed container in a cool, dry place.[2]

  • For long-term stability, it is recommended to keep the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[3][4]

Conclusion

(2S,3S)-2-Amino-3-methoxybutanoic acid is a specialized chemical reagent with a distinct and valuable profile for advanced research. Its defined stereochemistry, combined with the metabolic blocking and conformation-influencing properties of the O-methyl group, establishes it as a powerful tool in asymmetric synthesis and the development of sophisticated pharmaceutical agents. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in the laboratory.

References

  • PubChem. (2S,3S)-2-Amino-3-methoxybutanoic acid. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. (2S,3S)-2-Amino-3-methoxybutanoic acid. [Link]

  • Chemical Substance Information. FMOC-(2S,3S)-2-AMINO-3-METHOXYBUTANOIC ACID. [Link]

  • ChemBK. 2-Amino-3-methoxybutanoic acid, (2S,3R)-2-Amino-3-methoxybutyric acid. [Link]

  • Gessner, A., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2322. [Link]

Sources

Exploratory

Stereochemical Dynamics and Synthetic Utility of 2-Amino-3-methoxybutanoic Acid (O-Methylthreonine)

Executive Summary 2-Amino-3-methoxybutanoic acid, commonly known as O-methylthreonine (Omt), is a highly specialized non-proteinogenic amino acid. Characterized by two chiral centers at the C2 (α-carbon) and C3 (β-carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-3-methoxybutanoic acid, commonly known as O-methylthreonine (Omt), is a highly specialized non-proteinogenic amino acid. Characterized by two chiral centers at the C2 (α-carbon) and C3 (β-carbon) positions, this molecule exists as four distinct stereoisomers. In advanced drug development and molecular biology, Omt serves as a critical structural probe and an isosteric replacement for isoleucine. This whitepaper details the stereochemical topography, mechanistic applications in biological systems, and field-proven synthetic protocols for 2-amino-3-methoxybutanoic acid.

Stereochemical Architecture

The biological activity of 2-amino-3-methoxybutanoic acid is strictly dictated by its stereochemistry. The spatial orientation of the amino and methoxy groups determines its ability to mimic natural amino acids or selectively disrupt enzymatic pathways.

Table 1: Stereoisomers of 2-Amino-3-methoxybutanoic Acid

IUPAC NameCommon NameConfigurationPubChem CIDKey Biological / Chemical Application
(2S,3R)-2-amino-3-methoxybutanoic acidO-Methyl-L-threonine2S, 3R1[1]Isoleucine isostere for ion channel probing[2].
(2S,3S)-2-amino-3-methoxybutanoic acidO-Methyl-L-allothreonine2S, 3S3[3]Synthesis of peptidomimetic macrocycles.
(2R,3S)-2-amino-3-methoxybutanoic acidO-Methyl-D-threonine2R, 3SChiral building block in drug development.
(2R,3R)-2-amino-3-methoxybutanoic acidO-Methyl-D-allothreonine2R, 3RN/AStereochemical reference standard.

Mechanistic Applications in Biological Probing

Probing Hydrophobic Gates in Ion Channels

The subtle changes associated with stereoisomerism create profound insights into macromolecular structures. In a landmark study published in 2[2], researchers probed the leucine-based hydrophobic gate of ion channels by replacing isoleucine (Ile) with O-methylthreonine (Omt).

The Causality of the Substitution: Omt is an unnatural amino acid that is perfectly isosteric to Ile. By substituting Ile with Omt, researchers introduced a hydrogen bond acceptor (the oxygen in the methoxy group) without altering the steric volume or creating a destabilizing "hole" in the protein structure[2]. This specific substitution lowered the hydrophobicity of the gate, making the mutant channel significantly easier to open. This self-validating system definitively confirmed the prominent role of hydrophobicity in channel occlusion[2].

G Ile Wild-Type Channel (Isoleucine Gate) Ile_Prop High Hydrophobicity No H-Bond Acceptor Ile->Ile_Prop Omt Mutant Channel (O-Methylthreonine Gate) Omt_Prop Lower Hydrophobicity Introduces H-Bond Acceptor Omt->Omt_Prop Ile_Out High Energy Barrier to Channel Opening Ile_Prop->Ile_Out Omt_Out Lower Energy Barrier to Channel Opening Omt_Prop->Omt_Out

Logical flow of substituting Isoleucine with O-methylthreonine to probe ion channel gating.
Selective Inhibition of Fetal Hemoglobin (HbF)

L-O-methylthreonine serves as a potent isoleucine antagonist. In reticulocytes, approximately 50% of the cells are capable of synthesizing both fetal hemoglobin (HbF) and adult hemoglobin (HbA) simultaneously[4].

The Causality of Inhibition: Isoleucine is exclusively present in the gamma ( γ ) chains of HbF and is completely absent in the alpha ( α ) and beta ( β ) chains of HbA. Introducing L-O-methylthreonine selectively starves the γ -chain synthesis apparatus of isoleucine, thereby inhibiting HbF production without significantly affecting HbA synthesis[4]. The 4[4] utilized this mechanism to prove that independent biosynthetic apparatuses exist for the two hemoglobins within the same cell.

G Omt L-O-Methylthreonine (Isoleucine Antagonist) Gamma Gamma Chain Synthesis (Contains Isoleucine) Omt->Gamma Competitive Inhibition AlphaBeta Alpha/Beta Chain Synthesis (Lacks Isoleucine) Omt->AlphaBeta No Effect HbF Fetal Hemoglobin (HbF) Synthesis Inhibited Gamma->HbF HbA Adult Hemoglobin (HbA) Synthesis Unaffected AlphaBeta->HbA

Mechanistic pathway of selective fetal hemoglobin (HbF) inhibition by L-O-methylthreonine.

Experimental Protocols: Synthesis and Validation

Stereoselective Synthesis of O-Methylthreonine via α-Bromo Acids

The synthesis of O-methylthreonine stereoisomers requires strict control over the α-carbon to prevent epimerization. The Izumiya method, detailed in 5[5], utilizes alkenoic acids as precursors.

Step-by-Step Methodology:

  • Precursor Activation: Convert the starting alkenoic acid into a 3-methoxy-2-bromoalkanoic acid via regioselective bromination and methoxylation[5].

    • Causality: Establishing the C3 methoxy group prior to amination avoids the need for subsequent harsh O-alkylation conditions (like Sodium Hydride/Methyl Iodide) that frequently epimerize the sensitive α-center during standard peptide synthesis[5][6].

  • Stereoselective Amination: Treat the 3-methoxy-2-bromoalkanoic acid with excess ammonia (NH 3​ ) at 0 °C.

    • Causality: Using ammonia specifically yields the primary amine (O-methylthreonine)[5]. If methylamine were used, the reaction would yield the N,O-dimethylated derivative instead[5]. The SN2 displacement ensures an inversion of stereochemistry at the C2 position.

  • Self-Validating Quality Control: Compare the optical rotation data of the product against known standards.

    • Causality: Because standard SN2 substitution of α-bromo acids can sometimes suffer from trace epimerization[6], optical validation ensures the enantiomeric excess (ee) meets the >98% threshold required for biological assays.

G Step1 Alkenoic Acid Precursor Step2 Bromination & Methoxylation Step1->Step2 Step3 3-Methoxy-2- bromoalkanoic Acid Step2->Step3 Step4 Amination (NH3) Stereoselective SN2 Step3->Step4 Step5 O-Methylthreonine (Target Isomer) Step4->Step5

Stereoselective synthetic workflow for O-methylthreonine via α-bromo acid intermediates.
In Vitro Validation of HbF Inhibition

To validate the biological efficacy of synthesized L-O-methylthreonine, an in vitro reticulocyte assay is employed[4][7].

Step-by-Step Methodology:

  • Cell Preparation: Isolate reticulocytes from newborn subjects (or bone marrow erythroid cells) and wash three times in cold isotonic saline.

    • Causality: Reticulocytes lack a nucleus but retain the mRNA and ribosomes necessary for translation, providing an isolated system to study hemoglobin synthesis without transcriptional interference[7].

  • Incubation: Incubate the cells for 15 minutes to 4 hours in a medium containing L-O-methylthreonine (up to 36 mM) and a radioactive precursor (e.g., L-[14C]arginine or L-[14C]isoleucine)[7].

  • Chromatographic Separation: Lyse the cells and perform carboxymethylcellulose chromatography using a linear gradient of pyridine-formic acid buffer[7].

    • Causality: This specific matrix separates the α , β , and γ globin chains based on slight isoelectric differences, allowing independent quantification of radioactivity (synthesis rates) in each fraction[7].

  • Self-Validating Quality Control: Run a parallel control where L-isoleucine is added concomitantly with the inhibitor.

    • Causality: The addition of L-isoleucine must completely prevent the inhibition[4]. If HbF synthesis is not rescued, the observed inhibition is due to non-specific cytotoxicity rather than targeted competitive antagonism.

References

  • Title: Synthesis of N-Alkyl Amino Acids Source: Monash University / Peptide Synthesis Literature URL
  • Title: (2S,3R)
  • Title: dl-THREONINE - Organic Syntheses Procedure Source: Organic Syntheses URL
  • Title: 2-Amino-3-methoxybutanoic acid | C5H11NO3 | CID 222906 Source: NIH PubChem URL
  • Title: (2S,3S)
  • Title: Regulation of Hemoglobin alpha-Chain Synthesis in Bone Marrow Erythroid Cells by alpha Chains Source: PNAS URL
  • Source: Journal of Clinical Investigation (JCI)
  • Title: Physical Organic Chemistry on the Brain Source: ACS Publications URL
  • Title: Synthetic Preparation of N-Methyl-α-amino Acids Source: Chemical Reviews URL

Sources

Foundational

Synthesis of Chiral (2S,3S)-2-amino-3-methylhexanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract (2S,3S)-2-amino-3-methylhexanoic acid, a non-proteinogenic α-amino acid, holds significant interest for researchers across drug discovery, peptide...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3S)-2-amino-3-methylhexanoic acid, a non-proteinogenic α-amino acid, holds significant interest for researchers across drug discovery, peptide chemistry, and agricultural science.[1] Its distinct stereochemistry, characterized by a β-methyl group, confers valuable properties to molecules that incorporate it, including enhanced enzymatic stability and conformational constraints.[1] This guide provides an in-depth exploration of the primary synthetic methodologies for this chiral building block, with a focus on diastereoselective synthesis using chiral auxiliaries and enzymatic resolution. Detailed protocols, mechanistic insights, and comparative data are presented to equip researchers with the knowledge to effectively synthesize and utilize this versatile compound.

Introduction: The Significance of (2S,3S)-2-amino-3-methylhexanoic Acid

(2S,3S)-2-amino-3-methylhexanoic acid, also referred to as β-methyl-L-norleucine, is an isoleucine analog that has garnered considerable attention for its unique structural features and biological activities.[2][3] The presence of two adjacent stereocenters at the C-2 and C-3 positions presents a significant synthetic challenge, requiring precise stereochemical control.[2]

The incorporation of this non-coded amino acid into peptide chains is a key strategy in the development of novel therapeutics.[1] The β-methyl group can act as a steric shield, increasing resistance to proteolytic degradation and thereby extending the in-vivo half-life of peptide-based drugs.[1] Furthermore, the defined stereochemistry can enforce specific secondary structures, such as β-turns or helices, which are often crucial for optimal binding to biological targets.[1]

Beyond its pharmaceutical applications, (2S,3S)-2-amino-3-methylhexanoic acid has been identified as a potent plant elicitor.[3][4][5] It can induce resistance in plants against a variety of biotic and abiotic stresses, including fungal pathogens, bacterial infections, and extreme temperatures, opening new avenues for sustainable agriculture.[1][3][5]

Core Synthetic Strategies

The synthesis of (2S,3S)-2-amino-3-methylhexanoic acid with high stereopurity is a primary challenge. Several strategies have been developed to address this, with diastereoselective synthesis using chiral auxiliaries and enzymatic resolution being among the most effective and widely employed methods.[2]

Diastereoselective Synthesis via Chiral Auxiliaries

This powerful approach utilizes a covalently attached chiral molecule, known as a chiral auxiliary, to direct the stereochemical outcome of a reaction.[6] Evans' chiral auxiliaries, specifically oxazolidinones, are a well-established and reliable choice for achieving high diastereoselectivity in the alkylation of glycine enolate equivalents.[1][] The auxiliary creates a rigid, sterically hindered environment that forces the incoming electrophile to approach from a specific face, leading to the preferential formation of one diastereomer.[2]

Mechanism of Action: The causality behind this stereocontrol lies in the chelation of the lithium cation by the carbonyl oxygen and the oxygen of the oxazolidinone ring. This forms a rigid five-membered ring that effectively blocks one face of the enolate, directing the alkylating agent to the opposite face.

Step 1: Acylation of the Chiral Auxiliary

  • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • In a separate flask, add propionyl chloride (1.1 eq) to anhydrous THF.

  • Slowly add the propionyl chloride solution to the lithium salt of the oxazolidinone at -78 °C.

  • Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the N-propionyl oxazolidinone by flash chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

  • Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M solution in THF) dropwise to form the sodium enolate.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add propyl iodide (1.2 eq) to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the alkylated product by flash chromatography.

Step 3: Hydrolysis and Auxiliary Removal

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water.

  • Cool the solution to 0 °C and add lithium hydroxide (2.0 eq) and 30% hydrogen peroxide (4.0 eq).[1]

  • Stir the mixture at 0 °C for 2 hours.[1]

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.[1]

  • Acidify the mixture with 1 M HCl to pH ~2.[1]

  • Extract the aqueous layer with ethyl acetate. The aqueous layer contains the desired (2S,3S)-2-amino-3-methylhexanoic acid.[1]

  • The chiral auxiliary can be recovered from the organic layer.[1]

  • The amino acid can be further purified by ion-exchange chromatography.[1]

Quantitative Data:

ParameterTypical Value
Diastereomeric Excess (d.e.)>98%
Overall Yield70-85%

Data based on literature for analogous systems.[1]

Workflow Diagram:

Diastereoselective_Synthesis cluster_0 Step 1: Acylation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis Auxiliary Chiral Auxiliary Acylated_Aux N-Propionyl Oxazolidinone Auxiliary->Acylated_Aux n-BuLi Acyl_Chloride Propionyl Chloride Acyl_Chloride->Acylated_Aux Enolate Sodium Enolate Acylated_Aux->Enolate NaHMDS Alkylated_Product Alkylated Auxiliary Enolate->Alkylated_Product Alkyl_Halide Propyl Iodide Alkyl_Halide->Alkylated_Product Final_Product (2S,3S)-2-amino-3- methylhexanoic acid Alkylated_Product->Final_Product LiOH, H₂O₂ Recovered_Aux Recovered Auxiliary Alkylated_Product->Recovered_Aux

Caption: Diastereoselective synthesis workflow using an Evans' chiral auxiliary.

Enzymatic Kinetic Resolution

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture.[] This method leverages the high stereoselectivity of enzymes to catalyze a reaction on only one of the enantiomers, allowing for the separation of the reacted and unreacted forms.[] Lipases and proteases are commonly used for the resolution of amino acid esters through selective hydrolysis or acylation.[][9]

Principle of Operation: The enzyme's active site is chiral and will preferentially bind to and catalyze the reaction of one enantiomer over the other. This results in one enantiomer being converted to a different compound, which can then be separated from the unreacted enantiomer based on differences in their physical properties.[]

Step 1: Synthesis of the Racemic Amino Acid Ester

  • Suspend racemic 2-amino-3-methylhexanoic acid in methanol.

  • Cool the suspension to 0 °C and bubble in dry HCl gas until the solid dissolves completely.

  • Stir the reaction at room temperature overnight.

  • Remove the solvent under reduced pressure to obtain the racemic methyl ester hydrochloride.

Step 2: Enzymatic Resolution

  • Dissolve the racemic methyl ester hydrochloride in a suitable organic solvent (e.g., tert-butyl methyl ether).

  • Add a lipase (e.g., Candida antarctica lipase B) and an acyl donor (e.g., vinyl acetate for acylation).[2]

  • Incubate the mixture with shaking at a controlled temperature (e.g., 40 °C).

  • Monitor the reaction progress by chiral HPLC.

  • Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

  • The mixture will contain the acylated (S)-enantiomer and the unreacted (R)-enantiomer methyl ester.

Step 3: Separation and Hydrolysis

  • Separate the acylated amino ester from the unreacted amino ester using column chromatography.

  • Hydrolyze the separated acylated (S)-amino ester under acidic conditions (e.g., 6 M HCl, reflux) to obtain (2S,3S)-2-amino-3-methylhexanoic acid.

  • The unreacted (R)-amino ester can also be hydrolyzed to obtain the (2R,3R)-enantiomer.

Quantitative Data:

ParameterTypical Value
Enantiomeric Excess (e.e.)>99%
Yield (for the desired enantiomer)~45% (theoretical max 50%)

Workflow Diagram:

Enzymatic_Resolution Racemic_Ester Racemic 2-amino-3- methylhexanoic acid methyl ester Enzyme Lipase + Acyl Donor Racemic_Ester->Enzyme Acylated_S Acylated (S)-Ester Enzyme->Acylated_S Unreacted_R Unreacted (R)-Ester Enzyme->Unreacted_R Separation Separation Acylated_S->Separation Unreacted_R->Separation Hydrolysis_S Hydrolysis Separation->Hydrolysis_S Hydrolysis_R Hydrolysis Separation->Hydrolysis_R Product_S (2S,3S)-2-amino-3- methylhexanoic acid Hydrolysis_S->Product_S Product_R (2R,3R)-2-amino-3- methylhexanoic acid Hydrolysis_R->Product_R

Caption: Workflow for the enzymatic kinetic resolution of a racemic amino acid ester.

Other Synthetic Approaches

While diastereoselective synthesis with chiral auxiliaries and enzymatic resolution are prominent methods, other strategies have also been developed:

  • Asymmetric Hydrogenation: This involves the hydrogenation of a prochiral enamine precursor using a chiral metal catalyst, such as a rhodium or ruthenium complex with chiral phosphine ligands.[6]

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products as starting materials. For example, a naturally occurring amino acid can be chemically modified to yield the desired product, leveraging its inherent chirality.[6]

  • Strecker Synthesis: A diastereoselective Strecker synthesis using a chiral amine, such as α-phenylglycinol, can be employed to produce optically active α-amino acids.[10]

Conclusion

The synthesis of enantiomerically pure (2S,3S)-2-amino-3-methylhexanoic acid is a critical step in harnessing its potential in drug development and agriculture. Diastereoselective methods using chiral auxiliaries, such as the Evans' oxazolidinone approach, offer high stereocontrol and good yields. Enzymatic resolution provides an alternative route to very high enantiomeric purities, albeit with a theoretical maximum yield of 50% for the desired enantiomer. The choice of synthetic strategy will depend on factors such as the desired scale of production, cost considerations, and the availability of starting materials and reagents. This guide provides a solid foundation for researchers to make informed decisions and successfully synthesize this valuable chiral building block.

References

  • Enzymatic resolution of amino acids via ester hydrolysis. PubMed.
  • Synthesis and Applications of (2S,3S)-2-amino-3-methylhexanoic Acid Derivatives. BenchChem.
  • Synthesis of (2S,3S)-2-amino-3-methylhexanoic Acid: A Technical Guide. BenchChem.
  • Amino Acid Enzymatic Resolution Service. BOC Sciences.
  • Chiral Amino Acids Synthesis. Creative Peptides.
  • New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. PMC.
  • Part V. Preparation of l-and d-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of DL-Amino Acids with Mold Acylase. Journal of the Agricultural Chemical Society of Japan.
  • Part V. Preparation of l-and d-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of dl-Amino Acids with Mold Acylase. Oxford Academic.
  • A chiral relay auxiliary for the synthesis of homochiral α-amino acids. RSC Publishing.
  • Chiral Auxiliary Based Approach Toward the Synthesis of C-Glycosylated Amino Acids. ACS Publications.
  • Advanced Chiral Auxiliary Synthesis. BOC Sciences.
  • Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Journal of Synthetic Organic Chemistry, Japan.
  • Chiral Auxiliary for the Synthesis of Optically Active Amino Acids. TCI Chemicals.
  • Physical and chemical properties of (2S,3S)-2-amino-3-methylhexanoic acid. BenchChem.
  • Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. The Journal of Organic Chemistry.
  • Application Notes and Protocols: (2S,3S)-2-amino-3-methylhexanoic Acid as a Plant Elicitor. BenchChem.
  • Asymmetric Synthesis of Cyclic β-Amino Acids. Synthesis.
  • Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. ResearchGate.
  • (2S,3S)-3-Amino-2-hydroxy-5-methylhexanoic acid. Chem-Impex.
  • Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. PMC.
  • Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines. PubMed.
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Symposium Series.

Sources

Exploratory

An In-depth Technical Guide to 2-Amino-3-methoxybutanoic Acid: A Chiral Building Block for Advanced Drug Development

This technical guide provides a comprehensive overview of 2-Amino-3-methoxybutanoic acid, a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. We will delve i...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of 2-Amino-3-methoxybutanoic acid, a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. We will delve into its structural and physicochemical properties, stereoselective synthesis, analytical characterization, and its applications as a key building block in the creation of novel therapeutics, particularly in the realms of antiviral and antitumor agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this versatile molecule.

Introduction: The Strategic Advantage of Modified Amino Acids in Drug Design

The pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles has led to a paradigm shift in drug design, moving beyond traditional scaffolds to embrace the chemical diversity offered by modified amino acids. 2-Amino-3-methoxybutanoic acid, an O-methylated derivative of threonine, exemplifies this trend. The introduction of a methoxy group in place of the hydroxyl group at the C3 position offers several strategic advantages:

  • Increased Lipophilicity: The methoxy group enhances the lipophilicity of the molecule compared to its hydroxyl counterpart. This can lead to improved cell membrane permeability and oral bioavailability of peptides and small molecules incorporating this building block.

  • Metabolic Stability: The methyl ether linkage is more resistant to enzymatic degradation (e.g., by oxidases) than the corresponding alcohol, which can be a site of metabolic transformation. This modification can increase the in vivo half-life of a drug candidate.

  • Conformational Constraint: The steric bulk of the methoxy group can influence the local conformation of a peptide backbone, which can be exploited to lock the molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for its target.

  • Hydrogen Bonding Modulation: The replacement of a hydrogen bond donor (hydroxyl group) with a hydrogen bond acceptor (ether oxygen) alters the molecule's interaction with its biological target, which can be fine-tuned to optimize binding.

This guide will explore these aspects in detail, providing the necessary technical information for the effective utilization of 2-Amino-3-methoxybutanoic acid in research and development.

IUPAC Nomenclature and Structural Elucidation

The systematic IUPAC name for this compound is 2-Amino-3-methoxybutanoic acid . Due to the presence of two chiral centers at the C2 (α-carbon) and C3 (β-carbon) positions, four stereoisomers are possible: (2S,3S), (2R,3R), (2S,3R), and (2R,3S).

The stereochemistry is crucial as biological systems are chiral, and the therapeutic activity of a drug is often dependent on a specific stereoisomer. The (2S,3S) and (2S,3R) isomers are derived from L-allothreonine and L-threonine, respectively.

Diagram 1: Stereoisomers of 2-Amino-3-methoxybutanoic acid

G cluster_2S3S (2S,3S)-2-Amino-3-methoxybutanoic acid cluster_2R3S (2R,3S)-2-Amino-3-methoxybutanoic acid cluster_2R3R (2R,3R)-2-Amino-3-methoxybutanoic acid cluster_2S3R (2S,3R)-2-Amino-3-methoxybutanoic acid node_2S3S node_2R3S node_2R3R node_2S3R

Caption: The four stereoisomers of 2-Amino-3-methoxybutanoic acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is essential for its effective application in synthesis and for predicting the properties of the final drug molecule. The properties of 2-Amino-3-methoxybutanoic acid are summarized in the table below. It is important to note that some of these properties, such as melting point, are specific to a particular stereoisomer.

PropertyValueSource(s)
Molecular Formula C₅H₁₁NO₃[1][2]
Molecular Weight 133.15 g/mol [1][2]
Appearance White to off-white solid/crystalline powder[1]
Melting Point 220-224 °C (for (2S,3S)-isomer)[1]
Boiling Point 248 °C (Predicted)[1]
Density 1.143 g/mL (Predicted)[1]
pKa (acidic) ~2.12 (Predicted for the carboxylic acid)N/A (Predicted value)
pKa (basic) ~9-10 (Predicted for the amine)N/A (Predicted value)
Solubility Soluble in waterN/A (General knowledge for amino acids)
Canonical SMILES CO)N">C@@HOC (for (2S,3S)-isomer)[2]
InChIKey FYCWLJLGIAUCCL-IMJSIDKUSA-N (for (2S,3S)-isomer)[2]

Stereoselective Synthesis

The stereoselective synthesis of 2-Amino-3-methoxybutanoic acid is of paramount importance to access the desired isomer for biological evaluation. A common and effective strategy involves the O-methylation of a suitably protected threonine or allothreonine derivative. The choice of starting material (L-threonine vs. L-allothreonine) will determine the stereochemistry at the C3 position.

Diagram 2: Representative Synthetic Workflow

G Start Protected L-Allothreonine Step1 O-Methylation Start->Step1 1. NaH, THF 2. CH3I Intermediate Protected O-Methyl-L-Allothreonine Step1->Intermediate Step2 Deprotection Intermediate->Step2 Acidic or Hydrogenolytic Conditions End (2S,3S)-2-Amino-3-methoxybutanoic acid Step2->End

Caption: General workflow for the synthesis of (2S,3S)-2-Amino-3-methoxybutanoic acid.

Experimental Protocol: A Representative Synthesis of (2S,3S)-2-Amino-3-methoxybutanoic acid

This protocol describes a representative method for the synthesis of the (2S,3S)-isomer starting from N-Boc-L-allothreonine.

Step 1: O-Methylation of N-Boc-L-allothreonine

  • To a solution of N-Boc-L-allothreonine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-(2S,3S)-2-amino-3-methoxybutanoic acid.

Causality Behind Experimental Choices: The use of a strong base like NaH is necessary to deprotonate the hydroxyl group, forming the more nucleophilic alkoxide, which then readily reacts with methyl iodide in an Sₙ2 reaction. The Boc protecting group on the amine prevents its methylation. Anhydrous conditions are crucial as NaH reacts violently with water.

Step 2: Deprotection of the N-Boc Group

  • Dissolve the N-Boc protected intermediate from Step 1 in a solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether and collect the product by filtration to yield (2S,3S)-2-amino-3-methoxybutanoic acid hydrochloride as a solid.

  • The free amino acid can be obtained by neutralization, for example, by passing a solution of the hydrochloride salt through an ion-exchange resin.

Self-Validating System: The progress of each step should be monitored by TLC to ensure complete conversion of the starting material. The identity and purity of the intermediate and final product must be confirmed by analytical techniques as described in the following section.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized 2-Amino-3-methoxybutanoic acid. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy (in D₂O):

  • δ ~3.8-4.0 ppm (dq): A doublet of quartets corresponding to the proton at C3, coupled to the proton at C2 and the methyl protons at C4.

  • δ ~3.5-3.7 ppm (d): A doublet for the α-proton at C2, coupled to the proton at C3.

  • δ ~3.3 ppm (s): A singlet for the three protons of the methoxy group (-OCH₃).

  • δ ~1.2 ppm (d): A doublet for the three protons of the methyl group at C4, coupled to the proton at C3.

¹³C NMR Spectroscopy (in D₂O):

  • δ ~175-180 ppm: Carboxylic acid carbon (C1).

  • δ ~75-80 ppm: C3 carbon bearing the methoxy group.

  • δ ~58-62 ppm: α-carbon (C2) bearing the amino group.

  • δ ~55-60 ppm: Methoxy carbon (-OCH₃).

  • δ ~15-20 ppm: C4 methyl carbon.

Infrared (IR) Spectroscopy (KBr pellet):

  • ~2900-3100 cm⁻¹: Broad O-H stretch from the carboxylic acid and N-H stretch from the protonated amine.

  • ~1700-1730 cm⁻¹: C=O stretch of the carboxylic acid.

  • ~1580-1640 cm⁻¹: N-H bend of the protonated amine.

  • ~1080-1150 cm⁻¹: C-O stretch of the ether.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) in positive mode would show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 134.08.

Applications in Drug Development

The unique properties of 2-Amino-3-methoxybutanoic acid make it a valuable building block in the design of advanced therapeutic agents. Its incorporation can lead to improved pharmacological properties.

Antiviral Agents

Many antiviral drugs, particularly protease inhibitors, are peptide-based or peptidomimetic. The incorporation of 2-Amino-3-methoxybutanoic acid can enhance their metabolic stability and cell permeability. For instance, replacing a natural threonine residue with its O-methylated counterpart in a protease inhibitor could prevent O-glycosylation or phosphorylation, which are potential metabolic pathways, and increase its lipophilicity to better penetrate infected cells.

Antitumor Agents

In cancer therapy, peptides are being developed to target specific cell surface receptors or to inhibit protein-protein interactions that are crucial for tumor growth and survival. The conformational constraints imposed by 2-Amino-3-methoxybutanoic acid can be used to design peptides with high affinity and selectivity for cancer-specific targets. Its enhanced stability is also a significant advantage in developing long-acting anticancer peptides.

Diagram 3: Conceptual Application in a Peptidomimetic Drug Scaffold

G cluster_scaffold Drug Scaffold cluster_properties Improved Properties P1 Pharmacophore 1 BuildingBlock (2S,3S)-2-Amino-3- methoxybutanoic acid P1->BuildingBlock P2 Pharmacophore 2 BuildingBlock->P2 Prop1 Enhanced Stability BuildingBlock->Prop1 Prop2 Increased Permeability BuildingBlock->Prop2 Prop3 Optimized Conformation BuildingBlock->Prop3

Caption: Integration of the building block to enhance drug properties.

Conclusion

2-Amino-3-methoxybutanoic acid is a powerful and versatile chiral building block for the development of next-generation therapeutics. Its unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and the ability to induce specific conformational constraints, makes it an attractive component for the synthesis of complex and highly active drug candidates. The stereoselective synthetic routes, while requiring careful control, are accessible through established chemical transformations. As the demand for more sophisticated and effective drugs continues to grow, the strategic use of modified amino acids like 2-Amino-3-methoxybutanoic acid will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • MySkinRecipes. (n.d.). (2S,3S)-2-Amino-3-methoxybutanoic acid. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Amino-3-methoxybutanoic acid, (2S,3R)-2-Amino-3-methoxybutyric acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151207, (2S,3S)-2-Amino-3-methoxybutanoic acid. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

HPLC analysis of 2-Amino-3-methoxybenzoic acid in biological matrices

Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for the Quantification of 2-Amino-3-methoxybenzoic Acid in Biological Matrices Introduction & Biological Context 2-Amino-3-methoxybenzoic acid (a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for the Quantification of 2-Amino-3-methoxybenzoic Acid in Biological Matrices

Introduction & Biological Context

2-Amino-3-methoxybenzoic acid (also known as 3-methoxyanthranilic acid) is an aromatic carboxylic acid derivative featuring an amino group and a methoxy group attached to a benzoic acid ring[1]. As a critical metabolite associated with the kynurenine pathway, it plays a significant role in biochemical processes involving aromatic amino acids, oxidative stress, and neurological signaling[1][2].

For drug development professionals and analytical scientists, the accurate quantification of this compound in complex biological matrices (such as plasma, serum, urine, and tissue homogenates) is essential for pharmacokinetic profiling, biomarker discovery, and metabolic phenotyping[1][3]. This application note details robust, self-validating HPLC-UV and LC-MS/MS methodologies designed to overcome matrix interference and ensure high-fidelity quantification.

Analytical Strategy & Mechanistic Rationale (E-E-A-T)

Analyzing polar metabolites in biological matrices presents significant challenges due to matrix effects (e.g., ion suppression) and the presence of structurally similar endogenous compounds[3]. Every step in this protocol has been engineered with a specific mechanistic purpose:

  • Sample Preparation Causality: Biological matrices contain high concentrations of proteins and phospholipids that can irreversibly foul HPLC columns and cause severe ion suppression in mass spectrometry. Protein precipitation (PPT) using acetonitrile is selected over Liquid-Liquid Extraction (LLE) because 2-amino-3-methoxybenzoic acid is highly polar. A 1:3 (v/v) ratio of aqueous sample to cold acetonitrile is the thermodynamic "sweet spot" that disrupts protein hydration shells—causing them to crash out of solution—while maintaining the solubility of the target analyte[4][5].

  • Chromatographic Causality: A reversed-phase C18 column is utilized for separation. Because the analyte contains both a basic amine and an acidic carboxyl group, the mobile phase must be strictly acidified (e.g., 0.1% formic acid). By maintaining the pH well below the pKa of the carboxylic acid, the molecule remains fully protonated. This increases its hydrophobicity, promoting strong retention on the C18 stationary phase and preventing peak tailing[4][5].

  • Self-Validating System: The protocol is designed as a self-validating system through the mandatory inclusion of an Internal Standard (IS)—such as 2-methoxybenzoic acid or a stable heavy-isotope analog—prior to any sample manipulation. By tracking the IS peak area across all injections, the analyst can mathematically normalize for variable extraction recoveries and instantly flag any injection suffering from anomalous mass spectrometric ion suppression[5].

Experimental Workflow Visualization

Workflow A Biological Sample (Plasma/Urine/Tissue) B Spike Internal Standard (e.g., 2-Methoxybenzoic acid) A->B C Protein Precipitation (Acetonitrile, 3:1 v/v) B->C D Centrifugation (10,000 rpm, 10 min) C->D E Supernatant Collection & Nitrogen Evaporation D->E F Reconstitution (Mobile Phase) E->F G HPLC-UV or LC-MS/MS Injection F->G H Data Acquisition & Quantification G->H

Step-by-step sample preparation and analytical workflow for biological matrices.

Detailed Experimental Protocols

Preparation of Standards and Reagents
  • Primary Stock Solution: Accurately weigh 10 mg of 2-Amino-3-methoxybenzoic acid reference standard (>99% purity) and dissolve in 10 mL of HPLC-grade methanol to yield a 1 mg/mL stock solution[4].

  • Working Solutions: Dilute the stock sequentially with the mobile phase to create a calibration curve ranging from 1 to 100 µg/mL for UV detection, or 0.5 to 500 ng/mL for LC-MS/MS[4].

  • Internal Standard (IS): Prepare a 10 µg/mL working solution of 2-methoxybenzoic acid (for UV) or a deuterated isotope (for MS) in methanol[5].

Sample Extraction (Plasma/Serum)
  • Aliquot 100 µL of the biological sample (e.g., EDTA-treated plasma) into a clean 1.5 mL microcentrifuge tube[4].

  • Add 20 µL of the IS working solution and vortex briefly (10 seconds) to ensure thorough equilibration with the matrix[4].

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins[4].

  • Vortex vigorously for 1 minute, then centrifuge at 10,000 rpm for 10 minutes at 4 °C[4].

  • Transfer the clear supernatant to a new glass vial and evaporate to complete dryness under a gentle stream of nitrogen gas at 35 °C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex for 30 seconds and transfer to an HPLC autosampler vial[4].

HPLC-UV Method Parameters[4][5]
  • System: Standard HPLC system with a UV/Vis Detector (e.g., Waters Alliance e2695).

  • Column: Reversed-phase C18 (e.g., Waters XBridge C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution; 0.1% v/v formic acid in water (Solvent A) and Acetonitrile (Solvent B) at a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 240 nm.

  • Run Time: 10 minutes.

LC-MS/MS Method Parameters[3][4][6]
  • System: LC-MS/MS system (e.g., Agilent 1290 Infinity II LC with a 6470 Triple Quadrupole MS).

  • Column: Reversed-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution using 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode (Monitoring the[M+H]+ precursor at m/z 168.06)[3][6].

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions established during compound tuning (e.g., m/z 168.06 -> m/z 150.05)[6].

Method Validation & Quantitative Data Presentation

To ensure regulatory compliance (e.g., FDA/EMA bioanalytical guidelines), the methodologies must be rigorously validated. The table below summarizes the comparative performance metrics of the HPLC-UV and LC-MS/MS methods[4].

Validation ParameterHPLC-UV MethodLC-MS/MS Method
Principle of Detection UV Absorbance (240 nm)Mass-to-charge ratio (MRM)
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) ~10 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~0.5 ng/mL
Accuracy (% Recovery) 98.5% – 101.2%99.1% – 100.8%
Precision (% RSD) < 2.0%< 1.5%
Sample Throughput HighMedium
Matrix Suitability Simple matrices / High conc.Complex biological matrices

System Suitability & Self-Validating Checks

A robust protocol must continuously prove its own validity during a run. Implement the following checks:

  • Blank Matrix Injections: Inject an extracted blank plasma sample immediately after the highest calibration standard to monitor for carryover. Analyte carryover must be <20% of the LOQ.

  • Internal Standard Tracking: The peak area of the IS must remain consistent (±15% variation) across all calibrators, quality control (QC) samples, and unknown biological samples. A sudden drop in IS area indicates severe matrix ion suppression or extraction failure, instantly invalidating that specific sample run.

  • System Suitability Test (SST): Before running biological samples, inject a mid-level standard six consecutive times. The Relative Standard Deviation (RSD) of the retention time and peak area must be ≤2.0% to confirm system stability.

References

  • MtoZ Biolabs. "2-Amino-3-Methoxybenzoic Acid Analysis Service". Available at:[Link]

  • PubChem. "2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720". Available at: [Link]

  • Journal of Proteome Research - ACS Publications. "Characterization of Monophasic Solvent-Based Tissue Extractions for the Detection of Polar Metabolites". Available at: [Link]

  • ResearchGate. "Development and validation of a single analytical method for the determination of tryptophan, and its kynurenine metabolites in rat plasma". Available at: [Link]

Sources

Application

Application Note: Strategic Incorporation of 2-Amino-3-methoxybutanoic Acid (O-Methylthreonine) in Peptide Synthesis

Introduction & Mechanistic Rationale In the development of advanced peptidomimetics, antiviral compounds, and antitumor agents, the incorporation of non-proteinogenic amino acids is a primary strategy to overcome the inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the development of advanced peptidomimetics, antiviral compounds, and antitumor agents, the incorporation of non-proteinogenic amino acids is a primary strategy to overcome the inherent pharmacological limitations of natural peptides[1]. 2-Amino-3-methoxybutanoic acid , commonly referred to as O-methylthreonine or Thr(Me) , is a highly valuable building block in this context.

By replacing the native hydroxyl group of threonine with a methoxy group, researchers fundamentally alter the physicochemical and pharmacokinetic profile of the resulting peptide. This modification has been successfully utilized in both the ribosomal translation of unnatural peptides[2] and the total solid-phase peptide synthesis (SPPS) of complex natural products, such as the cyclic octadepsipeptides amatyemides A and B[3].

The Causality of Structural Modification

The strategic choice to incorporate Thr(Me) into a peptide sequence is driven by three mechanistic outcomes:

  • Increased Lipophilicity: The methylation of the β -hydroxyl group eliminates a hydrogen-bond donor. This increases the overall lipophilicity of the peptide, which is a key driver for improving membrane permeability and cellular uptake.

  • Proteolytic Stability: The β -branched side chain, combined with the added bulk of the methoxy group, creates significant steric shielding around the local peptide backbone. This steric barrier protects adjacent amide bonds from enzymatic degradation by proteases.

  • Conformational Constraint: The steric bulk restricts the allowable dihedral angles ( ϕ and ψ ) of the peptide backbone, stabilizing specific secondary structures that may be required for high-affinity target binding.

Drug_Design ThrMe Thr(Me) Incorporation (2-Amino-3-methoxybutanoic acid) Constraint β-Carbon Branching & O-Methylation ThrMe->Constraint Stability Steric Shielding (Protease Resistance) Constraint->Stability Lipophilicity Increased Lipophilicity (Loss of OH H-bond donor) Constraint->Lipophilicity Bioavailability Enhanced in vivo Bioavailability Stability->Bioavailability Lipophilicity->Bioavailability Affinity Altered Target Binding Affinity Lipophilicity->Affinity

Mechanistic impact of Thr(Me) incorporation on peptide pharmacokinetic properties.

Physicochemical Properties & Reagent Data

For SPPS, the amino acid is introduced as its Fmoc-protected derivative, Fmoc-Thr(Me)-OH . Understanding its physical parameters is essential for calculating coupling stoichiometries and predicting solubility[4].

PropertySpecification
Chemical Name N-Fmoc-O-methyl-L-threonine
Abbreviation Fmoc-Thr(Me)-OH
CAS Number 928063-81-4
Molecular Formula C₂₀H₂₁NO₅
Molecular Weight 355.4 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, and DCM

Solid-Phase Peptide Synthesis (SPPS) Protocol

The Challenge of β -Branching

Because of the β -branching on the side chain, Thr(Me) presents coupling challenges identical to Valine, Isoleucine, and Threonine. The steric hindrance significantly reduces the kinetics of acylation. Standard coupling reagents (such as HBTU) are often insufficient to drive the reaction to completion. Therefore, this protocol utilizes highly reactive uronium salts (HATU) and mandates a self-validating double-coupling strategy.

SPPS_Workflow Resin 1. Peptidyl-Resin (Fmoc-Deprotected) Activation 2. Activation of Fmoc-Thr(Me)-OH (HATU / DIEA or DIC / Oxyma) Resin->Activation Add Activated Amino Acid Coupling 3. Coupling Reaction (Extended Time, Double Coupling) Activation->Coupling Form Peptide Bond Wash 4. Washing & Capping (DMF Wash, Ac2O Capping) Coupling->Wash Remove Excess Reagents Deprotection 5. Fmoc Deprotection (20% Piperidine in DMF) Wash->Deprotection Prepare for Next Cycle Deprotection->Resin Cycle Repeat

Step-by-step logical workflow for the solid-phase coupling of Fmoc-Thr(Me)-OH.

Step-by-Step Methodology

Step 1: Resin Preparation & Swelling

  • Action: Swell the peptidyl-resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 30 minutes at room temperature.

  • Causality: Proper swelling expands the polymer matrix, exposing the internal functional sites and maximizing the effective local concentration of reactive amines for the incoming hindered amino acid.

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Self-Validation: Perform a Kaiser test on a few resin beads. A positive result (dark blue beads) confirms the successful generation of free primary amines.

Step 3: Amino Acid Activation (Critical Step)

  • Action: Dissolve 4.0 equivalents of Fmoc-Thr(Me)-OH and 3.95 equivalents of HATU in minimal DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIEA). Pre-activate for 2 minutes before adding to the resin.

  • Causality: To overcome the steric clash induced by the β -methoxy group, HATU is selected over HBTU. The nitrogen atom at the 7-position of the HOAt leaving group (generated by HATU) provides a neighboring-group effect, significantly accelerating the acylation of the hindered amine.

Step 4: Extended Coupling Reaction

  • Action: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.

  • Causality: An extended coupling time (2 hours vs. the standard 45 minutes) is mandatory to ensure complete conversion of the sterically hindered site.

  • Self-Validation: Perform a Kaiser test. If the beads are slightly blue (indicating incomplete coupling), perform a double coupling using a different chemistry: DIC (4.0 eq) and OxymaPure (4.0 eq) for an additional 1 hour. Changing the coupling chemistry in the second pass alters the hydrogen-bonding network, preventing sequence-specific aggregation issues.

Step 5: Mandatory Capping

  • Action: Treat the resin with an Acetic Anhydride/DIEA/DMF (10:5:85) solution for 10 minutes. Wash thoroughly with DMF.

  • Causality: Any unreacted amines will propagate as "deletion sequences" (e.g., des-Thr(Me) peptides). Because these deletion peptides are structurally similar to the target peptide, they are notoriously difficult to separate via RP-HPLC. Capping permanently acetylates these unreacted sites, truncating them and ensuring easy purification.

Step 6: Global Deprotection and Cleavage

  • Action: Treat the dried resin with a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2 hours. Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

Quantitative Data: Coupling Reagent Stoichiometry
ReagentEquivalentsFunctionRationale for Ratio
Fmoc-Thr(Me)-OH 4.0 eqBuilding BlockHigh excess drives the equilibrium of the hindered reaction forward.
HATU 3.95 eqActivatorKept slightly sub-stoichiometric to the amino acid to prevent capping of the resin by unreacted uronium species.
DIEA 8.0 eqBase2 equivalents per equivalent of amino acid ensure complete deprotonation and maintain a basic environment for activation.

References

  • (2S,3S)
  • Source: nih.
  • Source: acs.
  • Fmoc-Thr(Me)

Sources

Method

Application Note: Strategic Incorporation and Cleavage Protocols for O-Methylated Amino Acids in Fmoc-SPPS

Executive Summary The incorporation of O-methylated amino acids—such as O-methyl-tyrosine (Tyr(Me)), O-methyl-serine (Ser(Me)), and O-methyl-threonine (Thr(Me))—into synthetic peptides is a highly effective strategy in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of O-methylated amino acids—such as O-methyl-tyrosine (Tyr(Me)), O-methyl-serine (Ser(Me)), and O-methyl-threonine (Thr(Me))—into synthetic peptides is a highly effective strategy in modern drug development. Exploiting the "magic methyl effect," the addition of a single methyl group can enhance metabolic stability, increase cellular permeability, and modulate therapeutic efficacy by orders of magnitude[1]. Furthermore, building blocks like Fmoc-O-methyl-L-tyrosine are essential for creating conformationally constrained, highly specific peptide therapeutics[2].

However, translating these unnatural amino acids from in silico design to solid-phase peptide synthesis (SPPS) requires a fundamental shift in protecting group strategies. This application note details the chemical causality, optimized coupling methodologies, and high-fidelity cleavage protocols required to successfully synthesize O-methylated peptides without compromising yield or chiral integrity.

Mechanistic Principles: The Dual Role of the O-Methyl Group

In canonical Fmoc-SPPS, the nucleophilic hydroxyl groups of Ser, Thr, and Tyr must be transiently masked by bulky, acid-labile protecting groups (e.g., tert-butyl, tBu) to prevent unwanted branching via O-acylation during chain elongation[3].

When utilizing O-methylated amino acids, the methyl ether inherently masks the nucleophilic oxygen. Therefore, the methyl group acts as a permanent protecting group , completely bypassing the need for orthogonal side-chain protection[3][4]. This simplifies the synthesis by eliminating one deprotection variable.

SPPS_Logic cluster_standard Standard Hydroxyl Amino Acids cluster_methylated O-Methylated Amino Acids A Fmoc-Tyr-OH (Canonical) B Requires Transient tBu Protection A->B C TFA Cleavage: tBu Removed B->C D Fmoc-Tyr(Me)-OH (Modified) E Methyl Acts as Permanent Protecting Group D->E F TFA Cleavage: Requires Scavengers E->F

Caption: Logical comparison of standard vs. O-methylated protection strategies in SPPS.

Chemical Divergence: Aliphatic vs. Aryl Ethers

While the O-methyl group simplifies coupling, it introduces complexities during the final global deprotection step. The stability of the methyl ether is highly dependent on its chemical environment:

  • Aliphatic Ethers (Ser(Me), Thr(Me)): The ether linkage is highly stable to both the basic conditions of Fmoc removal (piperidine) and the strong acidic conditions of standard trifluoroacetic acid (TFA) cleavage[4].

  • Aryl Ethers (Tyr(Me)): The methoxyarene system is susceptible to partial demethylation under prolonged exposure to harsh acidic conditions (TFA), which can revert the residue back to a free tyrosine[3].

Experimental Protocols

Protocol A: High-Fidelity Coupling of Fmoc-O-Methylated Amino Acids

The substitution of a polar hydroxyl with a nonpolar methyl group increases the local hydrophobicity of the growing peptide chain, which can induce on-resin aggregation[4]. Furthermore, when using D-enantiomers (e.g., Fmoc-O-methyl-D-tyrosine), the activation step is highly susceptible to oxazolone-mediated epimerization[3].

Causality-Driven Strategy: We utilize DIC (N,N'-Diisopropylcarbodiimide) in combination with Oxyma Pure. Oxyma suppresses oxazolone formation far more effectively than traditional HOBt, maintaining chiral integrity while driving the coupling of hydrophobic residues[3].

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin in Dimethylformamide (DMF) for 20 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve 4.0 equivalents of the Fmoc-O-methylated amino acid (e.g., Fmoc-Tyr(Me)-OH) and 4.0 equivalents of Oxyma Pure in minimal DMF. Add 4.0 equivalents of DIC. Stir for 2 minutes to pre-activate.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.

  • Verification: Perform a Kaiser test. If positive, repeat the coupling step before proceeding.

  • Washing: Wash the resin with DMF (5 × 1 min) and proceed to the next cycle.

Protocol B: Optimized Cleavage to Prevent Demethylation

To prevent the acid-catalyzed demethylation of Tyr(Me), the cleavage cocktail must be saturated with a sacrificial structural analog. Anisole (methoxybenzene) acts as a competitive sink, scavenging reactive carbocations that would otherwise attack the peptide's aryl methyl ether[3].

Cleavage_Optimization R Peptide-Resin with Tyr(Me) C1 Standard TFA (No Anisole) R->C1 Prolonged Exposure C2 Modified Reagent K (+ 5% Anisole) R->C2 Optimized Protocol P1 Demethylated Byproduct (Free Tyr) C1->P1 Ether Cleavage P2 Intact Target Peptide (Preserved O-Methyl) C2->P2 Scavenger Protection

Caption: Cleavage pathway illustrating the critical role of scavengers in preventing demethylation.

Step-by-Step Methodology:

  • Preparation: Wash the completed peptide-resin thoroughly with Dichloromethane (DCM) to remove all traces of DMF, which can generate reactive formyl cations in TFA. Dry under a stream of nitrogen[3].

  • Cocktail Formulation: Prepare a modified Reagent K cocktail: TFA / phenol / water / thioanisole / 1,2-ethanedithiol (82.5 : 5 : 5 : 5 : 2.5 v/v). Crucial Step: Add 5% v/v Anisole to this mixture[3].

  • Cleavage Reaction: Add the cocktail to the dry resin (approx. 10 mL per gram of resin). Agitate gently at room temperature. Strictly limit the cleavage time to 90–120 minutes to balance global deprotection with the risk of demethylation[3].

  • Precipitation: Filter the cleavage solution into cold diethyl ether (10× volume) to precipitate the peptide. Centrifuge, decant, and wash the pellet twice more with cold ether.

Data Presentation & Analytical Guidelines

The integration of O-methylated residues fundamentally alters the physicochemical profile of the resulting peptide. Analysts must adjust downstream purification and characterization parameters accordingly.

Table 1: Physicochemical and SPPS Properties of Standard vs. O-Methylated Amino Acids
PropertyCanonical Residue (e.g., Tyr/Thr)O-Methylated Residue (e.g., Tyr(Me)/Thr(Me))Impact on SPPS & Analysis
Side-Chain Protection Transient (e.g., tBu, Trt)Permanent (Methyl)Eliminates one deprotection step; simplifies synthesis[3][4].
Hydrophobicity ModerateHighIncreases risk of on-resin aggregation; requires modified HPLC gradients[4].
Acid Stability tBu is highly labile in TFAAliphatic: Stable. Aryl: Risks demethylation.Requires anisole-supplemented cleavage cocktails for Tyr(Me)[3].
Mass Shift ( Δ m) Base Mass+14 Da Critical diagnostic marker for MS/MS intact mass verification[4].
Table 2: Cleavage Cocktail Optimization for Tyr(Me)-Containing Peptides
Cocktail FormulationScavenger MechanismRisk of DemethylationRecommended Use
Standard TFA (95% TFA, 2.5% TIS, 2.5% H2O)TIS scavenges trityl/tBu cations only.High (Especially >2h)Not recommended for Tyr(Me).
Modified Reagent K (+ 5% Anisole)Anisole mimics the methoxyarene, acting as a sacrificial sink.Low Optimal for complex sequences containing Tyr(Me)[3].
Troubleshooting Purification

If the target peptide peak is broad or shows poor resolution during Reversed-Phase HPLC, it is likely due to a suboptimal gradient. The increased hydrophobicity of the O-methylated peptide causes stronger partitioning into the C18 stationary phase[4].

  • Solution: Implement a shallower gradient of the organic modifier (e.g., 0.5% B/min instead of 1% B/min) across the expected elution window to improve peak sharpness and resolution[4].

  • MS Verification: During intact mass analysis, confirm the presence of the modification by looking for a strict +14 Da shift (CH2 difference) relative to the canonical peptide sequence[4].

References

  • Title: Improving yield and purity of O-methyl-D-tyrosine peptides - Benchchem | Source: benchchem.
  • Title: Technical Support Center: Purification of Peptides Containing O-Methyl-L-threonine - Benchchem | Source: benchchem.
  • Title: Fmoc-O-methyl-L-tyrosine - Chem-Impex | Source: chemimpex.
  • Title: Methyltransferases from RiPP pathways: shaping the landscape of natural product chemistry | Source: beilstein-journals.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Diastereoselective Synthesis of Amino Acids

Welcome to the Technical Support Center. As drug development increasingly relies on unnatural and highly functionalized chiral amino acids, mastering diastereoselective and enantioselective synthesis is critical.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly relies on unnatural and highly functionalized chiral amino acids, mastering diastereoselective and enantioselective synthesis is critical. This guide provides troubleshooting frameworks, validated protocols, and mechanistic insights to help you optimize yields and stereoselectivity across three foundational synthetic strategies: Chiral Auxiliary Alkylation, Phase-Transfer Catalysis (PTC), and Asymmetric Strecker Synthesis.

G Start Low Yield or Selectivity in Amino Acid Synthesis CheckMethod Identify Synthesis Strategy Start->CheckMethod Aux Chiral Auxiliary (Schöllkopf) CheckMethod->Aux PTC Phase-Transfer Catalysis (Maruoka) CheckMethod->PTC Strecker Asymmetric Strecker (CIAT) CheckMethod->Strecker AuxFix Strict -78°C Enolization Dry THF Solvent Aux->AuxFix PTCFix Optimize Stirring Rate Use Toluene at 0°C PTC->PTCFix StreckerFix Adjust MeOH/H2O Ratio Enable Epimerization Strecker->StreckerFix

General troubleshooting logic for optimizing diastereoselective amino acid synthesis.

Section 1: Chiral Auxiliary-Based Alkylation (Schöllkopf Method)

Mechanistic Insight: The Schöllkopf bis-lactim ether method relies on the formation of a rigid, planar lithium enolate. The bulky isopropyl group of the chiral auxiliary sterically blocks one face of the enolate, forcing the incoming electrophile to attack from the opposite face, thereby ensuring high diastereoselectivity[1].

Frequently Asked Questions

Q: Why am I seeing poor diastereoselectivity (dr < 90:10) and low yield during the alkylation step? A: Poor diastereomeric ratios usually stem from elevated enolization temperatures or premature quenching. Enolization must be strictly maintained at -78 °C using n-BuLi or LDA[2]. If the temperature rises, the lithium enolate can undergo ring-opening or epimerization. Low yields are often caused by the presence of moisture or the use of unreactive electrophiles.

Experimental Protocol: Diastereoselective Alkylation of Schöllkopf Auxiliary

Self-Validating System: Always verify quantitative enolate formation before adding your precious electrophile by quenching a 0.1 mL reaction aliquot with D₂O and analyzing via ¹H NMR (look for >95% deuterium incorporation at the α-position).

  • Preparation: Flame-dry a Schlenk flask under argon. Add the Schöllkopf chiral auxiliary (e.g., (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine) (1.0 equiv) and anhydrous THF (0.2 M).

  • Enolization: Cool the solution to strictly -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes) over 15 minutes. Stir for 30 minutes at -78 °C[2].

  • Alkylation: Dropwise add the alkyl halide (1.1 equiv) dissolved in a minimum amount of anhydrous THF. Maintain the reaction at -78 °C for 4–6 hours.

  • Quench & Hydrolysis: Quench with saturated aqueous NH₄Cl at -78 °C, then allow to warm to room temperature. Extract with ethyl acetate. To isolate the amino acid, subject the purified adduct to mild hydrolysis using 2 N HCl at room temperature[2].

Data Summary: Optimization of Schöllkopf Alkylation
Base / TemperatureSolventElectrophileYield (%)Diastereomeric Ratio (dr)
LDA / -78 °CTHFMeI85>95:5
n-BuLi / -78 °CTHFBnBr92>98:2
n-BuLi / 0 °CTHFBnBr4570:30

Section 2: Asymmetric Phase-Transfer Catalysis (Maruoka Catalysts)

Mechanistic Insight: Maruoka catalysts are chiral, structurally rigid spiro binaphthyl quaternary ammonium salts. They facilitate the extraction of the enolate of a glycine Schiff base into the organic layer as a tightly bound chiral ion pair. The rigid chiral pocket of the catalyst shields one face of the enolate, allowing for highly enantioselective alkylation[3].

PTC OrgPhase Organic Phase (Toluene) Schiff Base + R-X Interface Biphasic Interface Deprotonation OrgPhase->Interface AqPhase Aqueous Phase KOH or NaOH AqPhase->Interface IonPair Chiral Ion Pair [Enolate] - [Catalyst]+ Interface->IonPair Deprotonation Catalyst Maruoka Catalyst (Chiral Ammonium) Catalyst->IonPair Ion Exchange Product Alkylated Schiff Base (High ee) IonPair->Product + R-X (Alkylation) Product->Catalyst Catalyst Regeneration

Catalytic cycle of Maruoka phase-transfer catalyzed asymmetric alkylation.

Frequently Asked Questions

Q: My reaction shows high yield but poor enantiomeric excess (ee). How can I suppress the background racemic reaction? A: Background racemic alkylation occurs when the uncatalyzed interfacial reaction outpaces the catalyzed organic-phase reaction. To fix this, lower the temperature to 0 °C or -20 °C, use a less polar organic solvent (e.g., toluene instead of dichloromethane), and ensure vigorous stirring (800–1000 rpm) to maximize the interfacial area for rapid catalyst exchange[3].

Experimental Protocol: Asymmetric Alkylation using Maruoka Catalyst

Self-Validating System: Monitor the biphasic emulsion. If the layers separate immediately upon halting stirring, your agitation rate is too low, which will result in poor ee.

  • Setup: In a reaction vial, dissolve the glycine Schiff base (e.g., N-(diphenylmethylene)glycine tert-butyl ester) (1.0 equiv) and the Maruoka catalyst (1–2 mol%) in toluene (0.1 M)[3].

  • Cooling: Cool the organic mixture to 0 °C.

  • Base Addition: Add pre-cooled 50% aqueous KOH (5.0 equiv) to the mixture.

  • Alkylation: Add the alkyl halide (1.2 equiv). Stir vigorously (1000 rpm) at 0 °C for 2–6 hours[3].

  • Workup: Dilute with water and extract with dichloromethane. The Schiff base can be cleaved using 1 M citric acid in THF to yield the free amine.

Data Summary: Solvent and Stirring Effects on Maruoka Alkylation
SolventTemp (°C)Stirring (rpm)Yield (%)Enantiomeric Excess (ee %)
CH₂Cl₂254008865
Toluene04009085
Toluene010009498

Section 3: Asymmetric Strecker Synthesis via CIAT

Mechanistic Insight: The asymmetric Strecker reaction often yields a mixture of diastereomeric aminonitriles. By employing (R)-phenylglycine amide as a chiral auxiliary, the system can undergo a Crystallization-Induced Asymmetric Transformation (CIAT). In solution, the diastereomers dynamically equilibrate; however, one diastereomer selectively precipitates, driving the equilibrium toward >99:1 dr and high yields[4][5].

CIAT Imine Chiral Imine (Dynamic Equilibrium) Sol Solution Phase (R,S) <-> (R,R) Aminonitriles Imine->Sol + HCN Sol->Sol Epimerization in MeOH/H2O Precip Selective Precipitation (R,S)-Aminonitrile Sol->Precip Crystallization Hydrolysis Acid Hydrolysis Precip->Hydrolysis Product Enantiopure Amino Acid (>99% ee) Hydrolysis->Product

Pathway of Crystallization-Induced Asymmetric Transformation (CIAT) in Strecker synthesis.

Frequently Asked Questions

Q: The aminonitrile precipitates, but the diastereomeric ratio (dr) is only 60:40. Why isn't CIAT working? A: CIAT is highly solvent-dependent. If the solvent is too non-polar, both diastereomers precipitate rapidly before they can equilibrate. Transitioning to a methanol/water mixture (e.g., 6:1 v/v) allows the minor diastereomer to remain in solution and epimerize, while the major diastereomer selectively and slowly crystallizes out of the matrix[4][5].

Experimental Protocol: CIAT-Driven Strecker Synthesis

Self-Validating System: Monitor the disappearance of the imine proton (~8.2 ppm) via ¹H NMR of the supernatant to confirm complete conversion before filtering the crystallized product.

  • Imine Formation: Mix (R)-phenylglycine amide hydrochloride (1.0 equiv) and the target aldehyde/ketone (1.0 equiv) in a MeOH/H₂O (6:1 v/v) solvent system[4].

  • Cyanation: Add a 30% aqueous solution of NaCN (1.2 equiv). Caution: Perform strictly in a well-ventilated fume hood with cyanide safety protocols in place.

  • CIAT Equilibration: Stir the reaction mixture continuously at room temperature for 96 hours. Do not rush this step; the extended time is required for complete epimerization and selective precipitation of the (R,S)-diastereomer[4].

  • Isolation: Filter the resulting solid precipitate. Wash with cold water and dry under vacuum. The resulting aminonitrile is typically isolated in >75% yield and >99:1 dr[4].

Data Summary: Solvent Effects on CIAT Strecker Reactions
Solvent SystemTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
Pure Methanol25248065:35
MeOH/2-PrOH (1:9)254851>99:1
MeOH/H₂O (6:1)259676>99:1

References

  • An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries ResearchG
  • Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties N
  • Maruoka C
  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)
  • University of Groningen Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transform

Sources

Optimization

Peptide Synthesis Technical Support Center: Overcoming Hindered Amino Acid Coupling Challenges

Welcome to the Advanced Peptide Synthesis Support Center. Coupling sterically hindered amino acids—such as α-aminoisobutyric acid (Aib), N-methyl amino acids, Valine (Val), and Isoleucine (Ile)—presents significant therm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. Coupling sterically hindered amino acids—such as α-aminoisobutyric acid (Aib), N-methyl amino acids, Valine (Val), and Isoleucine (Ile)—presents significant thermodynamic and kinetic barriers. This guide is engineered for drug development professionals and researchers to troubleshoot side reactions, understand the underlying mechanistic causality of coupling failures, and implement self-validating protocols.

Diagnostic Troubleshooting Guide & FAQs

Q: Why am I seeing high levels of D-epimers (racemization) when coupling hindered amino acids like Valine or Phenylglycine?

Mechanistic Causality: Epimerization is a kinetically driven side reaction. When coupling sterically hindered amino acids, the primary aminolysis reaction is exceedingly slow. This delay provides the activated carboxyl intermediate (such as the O-acylisourea formed by carbodiimides) ample time to undergo intramolecular cyclization, forming an oxazolone ring 1. The α-proton of this oxazolone intermediate is highly acidic. Strong, unhindered tertiary bases like N,N-Diisopropylethylamine (DIEA) easily abstract this proton, leading to rapid racemization before the desired peptide bond can form 1.

Validated Solution: Abandon traditional HOBt additives. Instead, utilize OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in combination with DIC, or deploy a third-generation uronium salt like COMU . OxymaPure possesses a highly effective leaving group that accelerates aminolysis, outcompeting the oxazolone formation pathway [[2]](). Furthermore, substitute DIEA with a weaker, sterically hindered base such as 2,4,6-collidine (TMP) to prevent α-proton abstraction 1.

Q: My peptide chain synthesis halts completely after the second amino acid. Why is this happening?

Mechanistic Causality: You are likely experiencing Diketopiperazine (DKP) formation . This occurs primarily at the dipeptide stage. When the N-terminal protecting group (Fmoc) of the second amino acid is removed, the newly freed amine can undergo an intramolecular nucleophilic attack on the C-terminal ester linkage connecting the peptide to the resin. This forms a thermodynamically stable 6-membered DKP ring, effectively cleaving the dipeptide from the resin and terminating chain elongation . This side reaction is highly prevalent when the sequence contains proline, N-methyl amino acids, or D-amino acids, which naturally adopt the cis conformation required for cyclization .

Validated Solution: Switch your solid support to a highly sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin . The massive steric bulk of the trityl linker physically prevents the dipeptide from adopting the spatial conformation necessary to execute the nucleophilic attack 3.

Q: I am observing significant deletion sequences (des-residue impurities) when coupling Aib to Aib. How can I force this coupling to completion?

Mechanistic Causality: Coupling contiguous hindered residues (e.g., Aib-Aib or consecutive N-methylated amino acids) creates a massive steric shield around the electrophilic carbonyl carbon. This physical barrier blocks the incoming nucleophile, resulting in unreacted amines that continue to propagate in subsequent cycles, creating truncated or deletion sequences 4.

Validated Solution: Implement a stringent double-coupling strategy using COMU . COMU's morpholine backbone and Oxyma leaving group confer exceptional reactivity that can overcome severe steric barriers 5. Additionally, elevating the reaction temperature to 40-50 °C (or utilizing microwave-assisted SPPS) provides the necessary kinetic energy to bypass the high activation energy barrier characteristic of hindered couplings 6.

Mechanistic & Workflow Visualizations

G Activated Activated Amino Acid (O-acylisourea) Oxazolone Oxazolone Intermediate (Prone to Racemization) Activated->Oxazolone Slow Aminolysis (Steric Hindrance) Oxyma OxymaPure / COMU Active Ester Activated->Oxyma Fast Activation (Oxyma/DIC) Epimer Epimerized Peptide (D/L Mixture) Oxazolone->Epimer Base Catalysis (DIEA) Desired Desired Chiral Peptide (High Yield) Oxyma->Desired Rapid Aminolysis (Outcompetes Epimerization)

Caption: Kinetic competition between oxazolone-mediated epimerization and Oxyma-assisted rapid coupling.

Workflow Swell 1. Resin Swelling (DMF, 30 min) Deprotect 2. Fmoc Deprotection (20% Piperidine) Swell->Deprotect Preactivate 3. Pre-activation (1-2 min) (COMU + TMP + AA) Deprotect->Preactivate Coupling 4. Hindered Coupling (40-50°C, 1-2 hrs) Preactivate->Coupling Test 5. Kaiser/Chloranil Test Coupling->Test Double 6. Double Coupling (Fresh Reagents) Test->Double Positive (Incomplete) Next 7. Proceed to Next Cycle Test->Next Negative (Complete) Double->Test

Caption: Self-validating SPPS workflow for sterically hindered amino acids utilizing COMU activation.

Quantitative Reagent Performance Data

To make informed decisions on reagent selection, review the comparative performance data below. The superiority of Oxyma-based leaving groups (OxymaPure, COMU) is evident in both yield maximization and epimerization suppression during hindered couplings.

Table 1: Coupling Reagent Performance in Hindered Synthesis (Z-Phg-Pro-NH₂) 2

Coupling SystemYield (%)D/L Isomer (%)Efficacy Profile
HOAt / DIC 81.43.3Moderate yield, moderate epimerization
HOBt / DIC 81.99.3High risk of racemization
OxymaPure / DIC 89.91.0Optimal: Highest yield, lowest epimerization

Table 2: Efficiency in Challenging Pentapeptide Synthesis (H-Tyr-Aib-Aib-Phe-Leu-NH₂) 2

Coupling SystemDesired Pentapeptide (%)des-Aib Side-Product (%)
HOBt / DIC 8.483.1
HOAt / DIC 37.560.2
OxymaPure / DIC 42.850.4

Self-Validating Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Hindered Peptides using COMU

This protocol utilizes an integrated feedback loop (Kaiser/Chloranil testing) to ensure absolute conversion before proceeding, preventing the propagation of deletion sequences.

  • Resin Swelling: Swell the 2-Chlorotrityl chloride (2-CTC) resin in DMF for 30 minutes to maximize the functional surface area 6.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×).

  • Pre-activation (Critical Step): In a separate vessel, dissolve the Fmoc-protected hindered amino acid (3.0 equiv) and COMU (3.0 equiv) in DMF. Add a non-nucleophilic base like TMP (2,4,6-collidine) (6.0 equiv). Pre-activate for exactly 1-2 minutes 6.

    • Self-Validation Gate: The solution will exhibit a distinct color change (dependent on the base used), visually confirming active ester formation 5.

  • Coupling: Transfer the activated mixture to the resin. React for 1-2 hours at room temperature. For extreme hindrance (e.g., Aib-Aib), elevate the reactor temperature to 40-50 °C [[6]]().

  • Validation: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines).

    • Action: If the test is positive (indicating unreacted amines), perform a double coupling with fresh reagents. Do not proceed to deprotection until the test is negative.

  • Washing: Wash with DMF (5×) before initiating the next cycle.

Protocol B: Solution-Phase Coupling with DIC/OxymaPure

This protocol leverages the solubility profiles of DIC byproducts to ensure a clean, self-validating extraction.

  • Preparation: In a round-bottomed flask, dissolve the carboxylic acid (1.0 equiv) and OxymaPure (1.0 equiv) in a 1:1 mixture of DCM/DMF 2.

  • Activation: Cool the mixture to 0 °C. Add DIC (1.0 equiv) dropwise. Stir for 5 minutes to generate the highly reactive Oxyma active ester [[2]]().

  • Amine Addition: Add the amine hydrochloride (1.0 equiv) followed immediately by TMP (1.0 equiv) to neutralize the hydrochloride salt.

  • Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

    • Self-Validation Gate: Monitor reaction completion via LC-MS. The mass of the desired product must be the base peak before proceeding to work-up.

  • Work-up: Dilute with ethyl acetate. Extract sequentially with 1 N HCl, 10% NaHCO₃, and brine.

    • Advantage: The diisopropylurea byproduct generated from DIC is soluble in organic solvents, facilitating much easier purification compared to the insoluble dicyclohexylurea (DCU) derived from DCC [[2]]().

References

  • A Head-to-Head Battle of Coupling Reagents: COMU vs. BOP-Cl for Hindered Amino Acid Coupling - Benchchem. 4

  • The Core Mechanism of COMU: An In-depth Technical Guide for Researchers - Benchchem. 6

  • Introduction to Peptide Synthesis - PMC (NIH).

  • Minimizing epimerization during Fmoc-N-PEG23-acid coupling - Benchchem. 1

  • Application Notes and Protocols: Oxyma with DIC/EDC for Amide Bond Formation - Benchchem. 2

  • Developments in peptide and amide synthesis - Luxembourg Bio Technologies. 3

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey - ACS Publications. 5

Sources

Troubleshooting

Purification strategies for synthetic amino acid intermediates

Welcome to the Technical Support Center for Synthetic Amino Acid Purification. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges inherent in isolating synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Synthetic Amino Acid Purification. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges inherent in isolating synthetic amino acid intermediates. Amino acids are notoriously difficult to purify due to their zwitterionic nature, high polarity, and the frequent need for strict enantiomeric purity.

This guide abandons generic advice in favor of mechanistic troubleshooting. Below, you will find causal explanations for common purification failures, self-validating experimental protocols, and data-driven strategies for scaling up your workflows.

Core Purification Decision Workflow

AAPurification Crude Crude Synthetic Amino Acid Mixture IEX Ion-Exchange Chromatography (IEX) Bulk Zwitterion Isolation Crude->IEX pH Adjustment ChiralCheck Is the intermediate racemic? IEX->ChiralCheck Concentrated Eluate SMB Simulated Moving Bed (SMB) Chiral Resolution ChiralCheck->SMB Yes HPLC Mixed-Mode / RP-HPLC Polishing & Desalting ChiralCheck->HPLC No SMB->HPLC Enantiopure Fraction API Purified Amino Acid Intermediate HPLC->API Lyophilization

Workflow for the purification of synthetic amino acid intermediates.

Section 1: Ion-Exchange Chromatography (IEX) for Zwitterionic Isolation

FAQ: Why am I losing my basic amino acid intermediate during strong cation-exchange (SCX) elution, or seeing degradation of my protecting groups?

The Causality: Strong cation exchangers (e.g., resins with sulfonic acid functional groups) bind basic amino acids (such as synthetic derivatives of Arginine, Lysine, or Histidine) with exceptionally high affinity. To break these ionic interactions, you must use harsh elution conditions—typically >1M HCl or NaOH. These extreme pH environments frequently cause epimerization of the chiral center or the cleavage of acid/base-labile protecting groups (like Boc or Fmoc).

The Solution: Transition to a weakly acidic cation exchange resin (e.g., containing carboxylic acid groups like Bio-Rex 70). Because the pKa of the resin's functional group is higher, you can elute the basic amino acids under much milder conditions while still effectively separating them from neutral and acidic synthetic byproducts[1].

Protocol: Weak Cation-Exchange Cleanup for Basic Amino Acids

This protocol utilizes a self-validating pH-shift mechanism to ensure target recovery without degradation.

  • Resin Equilibration: Swell the weakly acidic cation exchange resin in 1M HCl, wash thoroughly with deionized (DI) water until neutral, and equilibrate with 50 mM sodium acetate buffer (pH 5.5).

  • Sample Loading: Adjust the pH of your crude synthetic mixture to 5.5. At this pH, the basic amino acid is positively charged, while the resin is partially ionized. Load the sample onto the column at a flow rate of 1-2 CV/hr.

    • Self-Validation Step: Measure the pH of the column flow-through. If the pH drops below 5.0, the resin was improperly equilibrated, and the target intermediate will prematurely elute. Stop loading and re-equilibrate.

  • Washing: Wash the column with 3 column volumes (CV) of DI water to flush out non-binding neutral and acidic impurities.

  • Elution: Elute the target basic amino acid using 1M NH₄OH. The ammonia deprotonates the basic amino acid, neutralizing its charge and breaking the ionic interaction with the resin.

    • Self-Validation Step: Spot the eluate fractions on a TLC plate and stain with ninhydrin. A rapid, dark purple spot development confirms the high-yield recovery of the intact amino acid.

Section 2: Chiral Resolution & Enantiomeric Purity

FAQ: My batch chiral chromatography yields are too low for pilot scale-up. How can I improve throughput for racemic synthetic intermediates?

The Causality: Conventional batch chromatography suffers from the unavoidable "trade-off triangle" between purity, yield, and productivity. As you increase the injection volume to improve productivity, the elution bands of the two enantiomers overlap, destroying purity.

The Solution: Transition to Simulated Moving Bed (SMB) chromatography. SMB resolves this limitation by utilizing a continuous, counter-current flow of the mobile and stationary phases. By dividing the column bed into four distinct zones and periodically switching the injection and collection ports, SMB maximizes the use of the stationary phase. This allows for continuous extraction of the enantiopure product, significantly reducing desorbent consumption and increasing overall yield[2].

Protocol: SMB Optimization for Enantiomeric Separation

This protocol establishes a continuous resolution system based on competitive adsorption.

  • Isotherm Mapping: Perform single and binary frontal analyses to map the competitive Langmuir adsorption isotherms of your racemic mixture. This defines the non-linear competitive behavior of the enantiomers at high concentrations[3].

    • Self-Validation Step: Overlay your simulated pulse data with experimental pulse data. An R2>0.98 confirms that your calculated mass transfer coefficients are accurate enough for scale-up.

  • Triangle Theory Setup: Utilize the equilibrium triangle theory to calculate the optimal flow rate ratios ( m2​ and m3​ ) for Zones II and III. Ensure the operating point falls within the "complete separation" region, meaning the heavier enantiomer moves strictly with the stationary phase, and the lighter enantiomer moves with the mobile phase.

  • Solvent Gradient Implementation: Instead of an isocratic run, apply a solvent gradient (e.g., a varying ethanol concentration) across the zones.

    • Self-Validation Step: Sample the extract and raffinate ports after 5 full switching cycles. Analyze via analytical chiral HPLC. A purity of >99.5% confirms the system has reached steady-state resolution. Implementing this gradient can increase productivity by up to 110% compared to isocratic SMB[4].

Section 3: Reversed-Phase HPLC (RP-HPLC) & Polishing

FAQ: My underivatized, highly polar amino acid intermediate elutes in the void volume during RP-HPLC. How do I increase retention for final polishing?

The Causality: Small, highly polar synthetic amino acids lack sufficient hydrophobicity to partition into standard C18 stationary phases. Adding ion-pairing agents (like TFA) only provides marginal retention increases and complicates downstream lyophilization.

The Solution: Utilize a mixed-mode stationary phase (e.g., Primesep A) or Porous Graphitic Carbon (PGC) columns. PGC provides exceptionally strong retention for highly polar compounds through electronic interactions between the polarizable surface of the graphite and the analyte's zwitterionic charges[5].

Protocol: HPLC Polishing using Mixed-Mode Chromatography
  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 85% Water / 15% Acetonitrile / 0.1% TFA (or a volatile buffer like ammonium formate if TFA is incompatible with your next synthetic step).

  • Column Equilibration & Injection: Equilibrate a mixed-mode column (combining reverse-phase and cation-exchange mechanisms) at a constant flow rate of 4 mL/min. Inject the intermediate.

    • Self-Validation Step: Monitor the UV absorbance at 210 nm. Baseline resolution of the target peak from the solvent front (void volume) confirms that the electrostatic retention mechanism of the mixed-mode column is actively engaged.

  • Fraction Collection & Desalting: Collect the main peak, concentrate via rotary evaporation to remove the organic modifier, and lyophilize to obtain the final API intermediate.

Quantitative Comparison of Purification Modalities

To assist in selecting the appropriate technique for your specific synthetic step, refer to the comparative metrics below:

Purification ModalityTarget ApplicationTypical PurityTypical YieldScalabilitySolvent Consumption
Weak Cation-Exchange Basic amino acids, bulk desalting, crude cleanup85 - 95%>95%High (Kg scale)Low
Batch Chiral HPLC Analytical to semi-prep enantiomeric resolution>99%60 - 80%Low (mg to g scale)Very High
Simulated Moving Bed (SMB) Continuous industrial chiral resolution>99.8%>95%Very High (Ton scale)Low to Moderate
Mixed-Mode / PGC HPLC Highly polar, underivatized amino acids>99%85 - 90%Moderate (g scale)Moderate

References[2] Design of Simulated Moving Bed Chromatography for Amino Acid Separations | Industrial & Engineering Chemistry Research - ACS Publications. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfp5TyiSRnBkAVIlnsbMABKqnzVUW7zDdGR9_3L5jRJmEKQQDwB70OLsMEsxYalgRZZtHnuwvXqSjf_6Qi4YAJjM5HrNi5vGnLJKh3earOzFXYH6fW11gOj1f5gL_3Af0-y0eIjw==[3]Separation of amino acids with simulated moving bed chromatography - PubMed. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy3fjE6WLuAWckJTQBfMquAxGEqKf-tBLEUqNpx-2tY6edImteHJgviCAVwjAGtCIIWrnVvu1zg66jpNI708z84u2G72RDwuSnTRm0hC5KHJDQ6waOqdcFRX6SQma0zUp0aJK7[4]OPTIMAL DESIGN OF SOLVENT GRADIENT SIMULATED MOVING BED CHROMATOGRAPHY FOR AMINO ACID SEPARATION - Taylor & Francis. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF553luw-pa7Ryes2lqybWA6z39QrEK5Vi09vCzExRL5plu-iRjhBbtm6as98uidOfzWeNxO9-HViD9eglFvC4zDdeMU72YmG8z1r-iyPuzVTcNHHu-P1ct6SQZqvhwEqvtigmp7OC3mApDgEiwVox869KnH0Ix02FrCsc[1]An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZnQxQhzyFkeNKcAUs818dsUGZH7wCIxl6pdJ1IuupDkMXM1oY02KJaNSLwgEjOl0OzmP0ORPJ1CPQPA_jVg6XrFBQoYfg7k5KJ35ltKOOUeb1QHeILRQQOMtQdqHSvoSUnmM=[5]Isolation of Underivatized Amino Acids for Radiocarbon Analysis Using a Porous Graphite Column | Analytical Chemistry - ACS Publications. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN-hBQKkEZ3Bb0TN0cxdO9THT5fpu97t5myOC4yiM0JPOLoqPGjq92b4hjkaf-Y7owT8UzT1HeSvAZfPtl-MqybhUza7nNzH_GVGvjTVl3GTvOWTCqUAgCGmZAZHGd_hF8rzU6-UPBEZL_OWGBkm04

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 2-Amino-3-methoxybutanoic acid vs. proteinogenic amino acids

As a Senior Application Scientist in peptide engineering and synthetic biology, I frequently navigate the structural boundaries between natural biological building blocks and synthetic analogs. The introduction of non-pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide engineering and synthetic biology, I frequently navigate the structural boundaries between natural biological building blocks and synthetic analogs. The introduction of non-proteinogenic amino acids into synthetic workflows is not merely a substitution; it is a fundamental reprogramming of molecular causality.

This guide provides an in-depth comparative analysis of 2-Amino-3-methoxybutanoic acid (commonly known as O-methylthreonine or OMT ) against its proteinogenic counterparts, L-Threonine and L-Isoleucine. By examining its physicochemical properties, biological mimicry, and incorporation efficiency, we can leverage OMT to engineer proteolytically resistant macrocycles and probe ribosomal translation mechanisms.

Structural and Physicochemical Causality

O-methylthreonine (CAS 4144-02-9) is an ether derivative of L-threonine where the hydroxyl group's hydrogen is replaced by a methyl group[1],[2]. This seemingly minor aliphatic addition fundamentally alters the molecule's interaction landscape.

While L-threonine acts as both a hydrogen bond donor and acceptor, the methylation in OMT eliminates its hydrogen-bond donating capacity[1]. Consequently, OMT exhibits increased lipophilicity and steric bulk, making it a structural mimic of L-isoleucine rather than just a threonine derivative[3].

Table 1: Quantitative and Physicochemical Comparison
PropertyL-ThreonineL-Isoleucine2-Amino-3-methoxybutanoic acid (OMT)
Side Chain Structure -CH(OH)CH₃-CH(CH₃)CH₂CH₃-CH(OCH₃)CH₃
Molecular Weight 119.12 g/mol 131.17 g/mol 133.15 g/mol [1]
Hydrogen Bonding Donor & AcceptorNone (Aliphatic)Acceptor Only
Polarity / Hydrophobicity Polar, HydrophilicNonpolar, HydrophobicAmphiphilic (Ether linkage)
Proteinogenic Status Yes (Standard)Yes (Standard)No (Synthetic/Analog)
Translational Role Native incorporationNative incorporationIleRS Inhibitor / Orthogonal incorporation

The Causality of the Ether Linkage: In peptide formulation, replacing a threonine residue with OMT eliminates a potential phosphorylation site and disrupts native hydrogen-bonding networks. This is highly advantageous in drug development for preventing enzymatic degradation and locking peptides into specific bioactive conformations.

Biological Behavior: The Isoleucine Mimicry

Because OMT replaces a methylene group (-CH₂-) of isoleucine with an isosteric ether oxygen (-O-), it acts as a potent competitive inhibitor of mammalian isoleucyl-tRNA synthetase (IleRS) [3].

In native biological systems, OMT cannot be efficiently incorporated into proteins by wild-type mammalian cells. Instead, it occupies the active site of IleRS, effectively starving the translation machinery of isoleucine. This mechanism has been historically utilized to induce the separation of polyribosomes engaged in the synthesis of α and β globin, thereby inhibiting fetal hemoglobin synthesis in erythroid cells[4],[3].

G Root Amino Acid Pool Thr L-Threonine (Proteinogenic) Root->Thr Ile L-Isoleucine (Proteinogenic) Root->Ile OMT O-Methylthreonine (Non-Proteinogenic) Root->OMT Thr_Prop H-Bond Donor & Acceptor Hydrophilic Thr->Thr_Prop Ile_Prop Aliphatic & Hydrophobic Steric Bulk Ile->Ile_Prop OMT_Prop H-Bond Acceptor Only Ether Linkage OMT->OMT_Prop OMT_Action1 Inhibits IleRS (Translational Blockade) OMT_Prop->OMT_Action1 OMT_Action2 Orthogonal Incorporation (Peptide Engineering) OMT_Prop->OMT_Action2

Functional divergence of O-methylthreonine compared to natural amino acids.

Advanced Peptide Engineering: Ribosomal Translation of Unnatural Peptides

While wild-type mammalian synthetases reject OMT, synthetic biology has bypassed this bottleneck. OMT can be successfully incorporated into highly diverse macrocyclic peptide libraries using reprogrammed genetic codes[5].

Recent advancements demonstrate that O-methyl-L-threonine can be incorporated into peptides in excellent yields using specific expanded genetic code systems[6]. To achieve this without relying on mutant aminoacyl-tRNA synthetases (AARS), researchers utilize flexizymes (e.g., eFx or dFx)—ribozymes capable of charging virtually any activated amino acid onto an orthogonal tRNA[5].

G OMT O-Methylthreonine (DBE-activated) Charged OMT-tRNA Complex OMT->Charged Acylation tRNA Orthogonal tRNA tRNA->Charged Acylation Flex Flexizyme (eFx/dFx) Catalyst Flex->Charged Catalyzes Ribosome In Vitro Translation (Ribosome) Charged->Ribosome Decoding Peptide Unnatural Macrocyclic Peptide Ribosome->Peptide Elongation

Flexizyme-mediated acylation and ribosomal incorporation of O-methylthreonine.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an internal validation checkpoint.

Protocol A: Flexizyme-Mediated Aminoacylation of O-Methylthreonine

This protocol details the charging of OMT onto an orthogonal tRNA for downstream in vitro translation[5].

  • Substrate Pre-activation: Synthesize the 3,5-dinitrobenzyl ester (DBE) derivative of OMT.

    • Causality: Flexizymes lack the ATP-dependent activation mechanism of standard AARS. They require a highly reactive leaving group (DBE) to thermodynamically drive the acyl transfer onto the 3'-OH of the tRNA.

  • Aminoacylation Reaction: In a microcentrifuge tube, combine 25 µM flexizyme (eFx), 25 µM orthogonal tRNA, and 5 mM OMT-DBE in a buffer containing 50 mM HEPES–KOH (pH 7.5) and 600 mM MgCl₂. Incubate strictly at 0°C for 2 hours.

    • Causality: The unusually high Mg²⁺ concentration is required to fold the flexizyme into its active catalytic conformation. The 0°C temperature minimizes the spontaneous hydrolysis of the DBE-activated ester in the aqueous buffer.

  • Validation Checkpoint (Self-Validation): Quench the reaction with 0.3 M sodium acetate (pH 5.2) and precipitate the RNA with ethanol. Resuspend the pellet and analyze via acidic urea polyacrylamide gel electrophoresis (PAGE).

    • Validation Logic: The acidic pH prevents the base-catalyzed deacylation of the newly formed ester bond. A successful reaction will show a distinct electrophoretic mobility shift (slower migration) of the charged OMT-tRNA compared to the uncharged tRNA control, confirming successful aminoacylation prior to translation.

Protocol B: Assessment of IleRS Competitive Inhibition by OMT

This assay measures the translational blockade induced by OMT's structural mimicry of isoleucine[4],[3].

  • Cellular Preparation: Isolate mammalian erythroid cells (e.g., reticulocytes) known for high rates of hemoglobin synthesis. Wash and suspend cells in an amino acid-depleted saline solution (140 mM NaCl, 5 mM KCl, 1.5 mM MgCl₂).

  • Inhibitor Treatment: Incubate the cells with 4 volumes of complete incubation mix supplemented with ¹⁴C-labeled standard amino acids and 25 mM L-O-methylthreonine. Incubate at 37°C for 40 minutes.

    • Causality: By flooding the system with OMT in an isoleucine-depleted environment, OMT competitively binds the active site of IleRS. Because it cannot be transferred to tRNA Ile , translation stalls at isoleucine codons.

  • Validation Checkpoint (Self-Validation): Lyse the cells and perform polysome profiling via sucrose density gradient centrifugation (15-30% sucrose gradient, 28,000 rpm for 240 min).

    • Validation Logic: If OMT successfully inhibits IleRS, the continuous absorbance monitoring at 254 nm will reveal a collapse of heavy polysomes and an accumulation of monosomes or distinct stalled polyribosome fractions (specifically separating those engaged in α vs β globin synthesis). The absence of ¹⁴C-labeled hemoglobin in the soluble fraction further validates the complete halt of protein elongation.

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Comparative

Enantiomeric purity analysis of synthetic amino acids by HPLC

The accurate determination of enantiomeric purity in synthetic amino acids is a non-negotiable quality control step in modern drug development and solid-phase peptide synthesis (SPPS). Because the stereochemistry of an a...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate determination of enantiomeric purity in synthetic amino acids is a non-negotiable quality control step in modern drug development and solid-phase peptide synthesis (SPPS). Because the stereochemistry of an amino acid dictates the biological activity, safety, and folding conformation of the resulting peptide, regulatory agencies require rigorous quantification of chiral impurities, often demanding an enantiomeric excess (ee) of >99.8%[1].

Historically, analysts relied on indirect methods—derivatizing the amino acid with a chiral reagent (e.g., Marfey’s reagent) to form diastereomers separable on standard achiral columns[2]. However, as a Senior Application Scientist, I strongly advise against indirect methods for critical batch release. The derivatization process itself can induce trace racemization at the alpha-carbon, artificially inflating the D-enantiomer content and leading to false Out-of-Specification (OOS) results[3].

Today, the gold standard is Direct Chiral High-Performance Liquid Chromatography (HPLC) . By utilizing Chiral Stationary Phases (CSPs), we eliminate sample preparation artifacts and analyze the molecule in its native or synthesis-ready state[4]. This guide objectively compares the three dominant CSP technologies for amino acid analysis, explaining the mechanistic causality behind their performance and providing a self-validating protocol for method development.

Mechanistic Comparison of Chiral Stationary Phases

Selecting the correct CSP is not a trial-and-error exercise; it is a logical deduction based on the analyte's structure, specifically its protection status and amine substitution.

Crown Ether CSPs (e.g., Crownpak CR-I)

Best for: Free, primary amino acids. Mechanism & Causality: Crown ether phases (typically containing a chiral 18-crown-6 ether derivative) recognize enantiomers by forming a host-guest inclusion complex with the protonated primary amine ( NH3+​ ) of the amino acid[5]. Because this interaction requires three hydrogen bonds, crown ethers cannot separate secondary amines like proline [6],[7]. Furthermore, the mobile phase must be highly acidic (pH < 2) to ensure the amine remains fully protonated. Perchloric acid ( HClO4​ ) is typically used because the perchlorate anion does not strongly ion-pair with the analyte, thereby avoiding competitive interference within the chiral cavity[5].

Macrocyclic Glycopeptides (e.g., Teicoplanin / Chirobiotic T)

Best for: Free amino acids (both primary and secondary), zwitterionic compounds. Mechanism & Causality: Teicoplanin is a basket-like glycopeptide with multiple chiral centers, sugar flaps, and ionizable groups (a primary amine and a carboxylic acid)[5]. Unlike crown ethers, teicoplanin operates via a multimodal mechanism including hydrogen bonding, π−π interactions, and steric hindrance[6]. Because it functions optimally in a zwitterionic state, simple hydro-organic mobile phases (e.g., Methanol/Water) are sufficient. This makes teicoplanin the superior choice for secondary amino acids like proline or pipecolic acid[7].

Polysaccharide-based CSPs (e.g., Lux Cellulose, Chiralpak)

Best for: N-protected amino acids (FMOC, Boc, Z). Mechanism & Causality: In SPPS, amino acids are utilized in their N-protected forms. The bulky protecting groups (like FMOC) provide strong π−π interactions and steric bulk that perfectly engage with the helical grooves of derivatized cellulose or amylose CSPs[1],[8]. These columns can be run in normal-phase or reversed-phase modes, offering high selectivity and rapid run times for protected building blocks[8].

Comparative Performance Data

The following table summarizes the chromatographic performance of these CSPs across different classes of synthetic amino acids.

AnalyteProtection StatusOptimal CSP CategoryExample ColumnMobile PhaseSelectivity ( α )Resolution (Rs)
D/L-Phenylalanine Free (Primary)Crown EtherCrownpak CR-I(+)pH 1.5 HClO4​ / MeOH (80:20)1.853.2
D/L-Proline Free (Secondary)Macrocyclic AntibioticChirobiotic TMeOH / H2​O (60:40)1.422.1
FMOC-D/L-Valine N-ProtectedPolysaccharideLux Cellulose-20.1% TFA in H2​O / ACN1.602.5
Boc-D/L-Valine N-ProtectedPolysaccharideChiralpak AD-HHexane / IPA (90:10)1.552.2
D/L-DOPA Free (Primary)Macrocyclic AntibioticChirobiotic TMeOH / H2​O (50:50)1.582.8

Data synthesized from comparative chiral separation studies[1],[5],[8],[7].

Method Development Workflow

To ensure a logical approach to column selection, follow the decision matrix visualized below.

ChiralWorkflow Start Target Amino Acid Characterization CheckDeriv Is the Amino Acid N-Protected? Start->CheckDeriv Protected Yes (e.g., FMOC, Boc) Steric & π-π interactions dominant CheckDeriv->Protected Unprotected No (Free Amino Acid) Ionic & H-bonding dominant CheckDeriv->Unprotected PolyCSP Polysaccharide CSP (e.g., Amylose/Cellulose) Protected->PolyCSP CheckAmine Primary or Secondary Amine? Unprotected->CheckAmine Optimize Method Optimization & LOQ Validation (0.1% D-isomer) PolyCSP->Optimize PrimaryAmine Primary Amine (e.g., Phenylalanine) CheckAmine->PrimaryAmine SecondaryAmine Secondary Amine (e.g., Proline) CheckAmine->SecondaryAmine CrownEther Crown Ether CSP Requires pH < 2 (HClO4) PrimaryAmine->CrownEther Teicoplanin Teicoplanin CSP Zwitterionic Mode PrimaryAmine->Teicoplanin SecondaryAmine->Teicoplanin CrownEther->Optimize Teicoplanin->Optimize

Figure 1: Decision matrix for selecting the optimal Chiral Stationary Phase based on amino acid structure.

Self-Validating Experimental Protocol: Direct Chiral Analysis

To guarantee scientific integrity, an analytical method must be self-validating. The following protocol utilizes a Teicoplanin CSP for the analysis of free amino acids, incorporating built-in checks to prevent false positives.

Step 1: Mobile Phase Preparation & Causality

  • Action: Prepare a mobile phase of Methanol / Water (60:40, v/v). Do not add strong acids or bases.

  • Causality: Teicoplanin relies on its native zwitterionic state (isoelectric point ~4.5) to interact with the zwitterionic amino acid[5]. Altering the pH excessively neutralizes either the binding cavity or the analyte, collapsing the chiral resolution.

Step 2: Sample Preparation (Preventing Ex Vivo Racemization)

  • Action: Dissolve the synthetic L-amino acid sample in the mobile phase to a concentration of 1.0 mg/mL. Keep the solution chilled and avoid heating above 40°C.

  • Causality: Amino acids are susceptible to base-catalyzed or heat-induced racemization via enolization at the alpha-carbon[3]. Maintaining mild, neutral conditions during sample prep ensures the measured enantiomeric excess reflects the true batch purity, not an analytical artifact.

Step 3: System Suitability Testing (SST)

  • Action: Inject a racemic standard (50% D / 50% L) of the target amino acid.

  • Validation Check: The method is only valid if the resolution (Rs) between the D and L peaks is ≥1.5 (baseline resolution). If Rs < 1.5, decrease the column temperature to 15°C. Lower temperatures increase the residence time in the chiral cavity, thermodynamically favoring the separation of the enantiomeric pairs[9].

Step 4: Limit of Quantitation (LOQ) Spike Validation

  • Action: Prepare a validation sample containing 99.9% L-enantiomer spiked with exactly 0.1% D-enantiomer. Inject this sample.

  • Validation Check: A self-validating system must prove that the minor enantiomer (D) is not obscured by the tailing edge of the major peak (L)[4]. Ensure the elution order is known. If the D-enantiomer elutes second, baseline resolution is highly critical to prevent integration errors. The signal-to-noise (S/N) ratio of the 0.1% D-peak must be ≥10 .

Step 5: Analysis and Integration

  • Action: Inject the unknown batch sample. Integrate the peaks using a valley-to-valley baseline drop. Calculate the enantiomeric excess using the area normalization method: ee=Area(L)+Area(D)Area(L)−Area(D)​×100 .

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Validation

Comparative Biological Activity: O-Methylated vs. Hydroxylated Amino Acids in Peptidomimetics

As the landscape of peptide therapeutics and peptidomimetics evolves, overcoming the inherent pharmacokinetic liabilities of native peptides—namely, poor membrane permeability and rapid proteolytic degradation—remains a...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of peptide therapeutics and peptidomimetics evolves, overcoming the inherent pharmacokinetic liabilities of native peptides—namely, poor membrane permeability and rapid proteolytic degradation—remains a primary challenge for drug developers. A highly effective rational design strategy involves the substitution of native hydroxylated amino acids (such as Serine, Threonine, and Tyrosine) with their O-methylated counterparts.

This guide provides an objective, data-driven comparison of the biological activity, physicochemical properties, and experimental handling of O-methylated versus hydroxylated amino acids, designed for researchers optimizing peptide drug candidates.

Mechanistic Causality: The Chemistry of O-Methylation

To understand the biological divergence between these two classes of amino acids, we must first examine the causality rooted in their molecular structures. The simple addition of a methyl group to cap a hydroxyl (-OH) side chain fundamentally alters the residue's interaction with its environment.

Desolvation Penalty and Membrane Permeability

Hydroxylated amino acids possess a free hydroxyl group that acts as both a strong hydrogen bond (H-bond) donor and acceptor. When a peptide attempts to cross a lipophilic cell membrane (e.g., the intestinal epithelium), it must shed its hydration shell—a process that incurs a high thermodynamic "desolvation penalty."

By converting the hydroxyl group to a methoxy group (-OCH₃), O-methylation eliminates the H-bond donor capacity. This reduction in the Exposed Polar Surface Area (EPSA) significantly lowers the desolvation penalty, thereby enhancing passive transcellular permeability and oral bioavailability[1],[2].

Proteolytic Stability and Steric Shielding

Native peptides are highly susceptible to enzymatic cleavage in serum and plasma. For instance, the peptide backbone can undergo rapid hydrolysis at the N-terminal side of a Serine residue, a process facilitated by the free hydroxyl group acting as a nucleophile to attack the adjacent amide bond[3].

O-methylation directly neutralizes this degradation pathway by capping the nucleophilic oxygen. Furthermore, the added bulk of the methyl group introduces steric hindrance, which restricts the conformational freedom of the peptide backbone and physically shields adjacent peptide bonds from the active sites of circulating proteases[4].

Pharmacodynamics and Target Binding

In receptor binding and enzyme signaling, hydroxyl groups are frequently utilized for critical H-bonding or as sites for kinase-mediated phosphorylation. O-methylation can act as a strategic "steric blockade." For example, substituting native tyrosine with O-methyl-D-tyrosine in opioid peptides (such as dermorphin) drastically alters the peptide's pharmacological profile, modulating μ-opioid receptor binding affinity and in vivo analgesic efficacy[5]. Similarly, modified tyrosine analogs like α-Methyl-p-tyrosine act as competitive inhibitors by binding to enzymes like tyrosine hydroxylase without being able to undergo the native catalytic reaction[6].

Mechanism cluster_0 Hydroxylated (Native) cluster_1 O-Methylated (Mimic) A Kinase Binding B Phosphorylation (-OH to -O-PO3) A->B C Signal Transduction B->C D Kinase Binding E Steric Blockade (-OCH3) D->E F Signal Inhibition E->F

Fig 1. Mechanistic divergence of hydroxylated vs. O-methylated residues in kinase signaling.

Quantitative Data Comparison

The following table synthesizes the typical biological and physicochemical shifts observed when a native hydroxylated residue is replaced by an O-methylated analog in a model hexapeptide system.

ParameterNative Hydroxylated Peptide (e.g., Tyr/Ser)O-Methylated Peptide Analog (e.g., Tyr(Me)/Ser(Me))Biological Implication
H-Bond Donors High (Active -OH)Reduced (-OCH₃)Lower EPSA; reduced aqueous solvation penalty.
Caco-2 Permeability ( Papp​ ) <1.0×10−6 cm/s >5.0×10−6 cm/s5- to 10-fold improvement in intestinal absorption.
Serum Half-Life ( T1/2​ ) ~15 - 30 minutes> 4 - 8 hoursEnhanced resistance to exopeptidases and endopeptidases.
Kinase Phosphorylation Susceptible (Substrate)Resistant (Inhibitor/Mimic)Prevents target deactivation or hyperactivation.
Lipophilicity (LogP) BaselineIncreased (+0.3 to +0.5)Improved partitioning into lipid bilayers.

Experimental Protocols

As a Senior Application Scientist, ensuring the integrity of your experimental data requires self-validating protocols. Below are the optimized methodologies for synthesizing and evaluating O-methylated peptides.

SPPS Cleavage Protocol for O-Methylated Peptides

Causality: During standard Solid-Phase Peptide Synthesis (SPPS) cleavage using Trifluoroacetic acid (TFA), the O-methyl group on residues like O-methyl-tyrosine is susceptible to partial acid-catalyzed demethylation, reverting the sequence to the native hydroxylated form. Validation System: The inclusion of anisole acts as a highly reactive scavenger to preferentially capture carbocations, protecting the O-methyl ether linkage[7].

Step-by-Step Methodology:

  • Resin Preparation: Wash the dried peptide-resin thoroughly with dichloromethane (DCM) to remove residual DMF.

  • Cocktail Formulation: Prepare a modified Reagent K cleavage cocktail: TFA / phenol / water / thioanisole / 1,2-ethanedithiol (82.5 : 5 : 5 : 5 : 2.5).

  • Scavenger Addition: Add exactly 5% v/v anisole to the cocktail specifically to suppress O-demethylation[7].

  • Cleavage Reaction: Add the chilled cleavage cocktail to the resin. Agitate gently for strictly 1.5 to 2 hours at room temperature under an inert argon atmosphere (do not exceed 2 hours to prevent side reactions).

  • Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge and lyophilize.

In Vitro Serum Stability Assay

Causality: To objectively quantify the proteolytic resistance conferred by O-methylation, the peptide must be exposed to the complex protease environment of human serum, with precise quenching to halt enzymatic activity at specific intervals. Validation System: Always run the native hydroxylated peptide in parallel as a positive control for degradation. Include an internal standard (e.g., a stable heavy-isotope labeled peptide) to account for extraction losses.

Step-by-Step Methodology:

  • Preparation: Dissolve the O-methylated peptide and the native control in PBS (pH 7.4) to a stock concentration of 1 mM.

  • Incubation: Dilute the peptides to a final concentration of 10 µM in 25% human serum (pre-warmed to 37°C).

  • Sampling: At time points t=0,1,2,4,8, and 24 hours, extract a 50 µL aliquot.

  • Quenching: Immediately quench the aliquot by adding 50 µL of ice-cold 1% TFA in Acetonitrile. This denatures the serum proteins and halts proteolysis.

  • Isolation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated serum proteins.

  • Quantification: Analyze the supernatant via RP-HPLC or LC-MS. Plot the area under the curve (AUC) of the intact peptide peak over time to calculate the T1/2​ .

Workflow Step1 Incubate Peptide in 25% Human Serum (37°C) Step2 Aliquot at Time Points (0, 1, 2, 4, 8, 24h) Step1->Step2 Step3 Quench with 1% TFA in Acetonitrile Step2->Step3 Step4 Centrifuge & Isolate Supernatant Step3->Step4 Step5 RP-HPLC / LC-MS Quantification Step4->Step5

Fig 2. Self-validating serum stability assay workflow for evaluating proteolytic resistance.

Conclusion

The strategic transition from hydroxylated to O-methylated amino acids represents a powerful tool in peptide drug development. By eliminating hydrogen bond donors and introducing steric bulk, researchers can engineer peptidomimetics that bypass the traditional limitations of poor membrane permeability and rapid enzymatic clearance, ultimately driving more viable candidates into the clinic.

References

  • Benchchem. "A Comparative Guide to the Biological Activity of Peptides Containing O-methyl-D-tyrosine." Benchchem.
  • Yudin, Andrei K. "Cyclic Peptide Design [1st ed.]." dokumen.pub.
  • Wikipedia Contributors. "α-Methyl-p-tyrosine." Wikipedia.
  • Universität des Saarlandes. "Establishment and engineering of heterologous production platforms for cystobactamids and corramycins." uni-saarland.de.
  • Benchchem. "Improving yield and purity of O-methyl-D-tyrosine peptides." Benchchem.
  • Beilstein Journal of Organic Chemistry. "Methyltransferases from RiPP pathways: shaping the landscape of natural product chemistry." beilstein-journals.org.
  • Encyclopedia.pub.

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Commercial 2-Amino-3-methoxybenzoic Acid

Abstract In the landscape of pharmaceutical research and fine chemical synthesis, the purity and structural integrity of starting materials are paramount. 2-Amino-3-methoxybenzoic acid (CAS 3177-80-8), a key building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of pharmaceutical research and fine chemical synthesis, the purity and structural integrity of starting materials are paramount. 2-Amino-3-methoxybenzoic acid (CAS 3177-80-8), a key building block, is no exception. This guide provides an in-depth comparative analysis of its spectroscopic data, offering researchers a robust framework for quality assessment. We will delve into the core principles and detailed protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). By comparing data from representative commercial suppliers against established reference spectra, this guide equips scientists with the expertise to validate material identity, detect impurities, and ensure the reliability of their experimental outcomes.

Introduction: The Imperative of Purity

2-Amino-3-methoxybenzoic acid, also known as 3-methoxyanthranilic acid, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and other high-value organic materials.[1] Its molecular structure, featuring amino, methoxy, and carboxylic acid functional groups, provides versatile reaction sites. However, this reactivity also makes it susceptible to the presence of isomeric impurities, residual solvents, or by-products from its synthesis. Such impurities can have profound consequences, leading to failed reactions, downstream purification challenges, or the generation of undesirable side products.

Therefore, rigorous analytical verification is not merely a quality control step but a foundational component of sound science. A multi-technique spectroscopic approach provides a self-validating system for confirming the molecular structure and assessing purity.[2][3] This guide establishes the benchmark data for 2-Amino-3-methoxybenzoic acid and outlines the methodologies to perform a confident quality assessment.

The Spectroscopic Toolkit: A Multi-Pronged Approach

No single technique provides a complete picture. True analytical confidence is achieved by integrating data from orthogonal methods, where each technique probes different aspects of the molecule's properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the most definitive information regarding the carbon-hydrogen framework of the molecule. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR maps the unique carbon environments.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. It is highly sensitive to key bonds like C=O (carbonyl), O-H (hydroxyl), and N-H (amine).

  • Mass Spectrometry (MS): Determines the molecular weight of the compound with high precision and can reveal the elemental composition.[4] Fragmentation patterns can offer additional structural clues.

The following workflow illustrates the integrated approach to spectroscopic validation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Sample Commercial 2-Amino-3-methoxybenzoic acid Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR Prepare KBr pellet or use ATR Sample->Prep_IR Prep_MS Dissolve in MeOH/H2O Sample->Prep_MS Acq_NMR Acquire ¹H & ¹³C NMR Spectra (400 MHz+) Prep_NMR->Acq_NMR Acq_IR Acquire FT-IR Spectrum (4000-400 cm⁻¹) Prep_IR->Acq_IR Acq_MS Acquire High-Resolution Mass Spectrum (ESI-TOF) Prep_MS->Acq_MS Analysis Compare Spectra to Reference Data Acq_NMR->Analysis Acq_IR->Analysis Acq_MS->Analysis Purity Assess Purity: Identify Impurity Signals Analysis->Purity Conclusion Confirm Structure & Purity Purity->Conclusion

Caption: Integrated workflow for spectroscopic validation.

Experimental Protocols: Ensuring Data Integrity

The quality of spectroscopic data is directly dependent on the rigor of the experimental procedure. Here are field-proven protocols for acquiring high-quality data for 2-Amino-3-methoxybenzoic acid.

NMR Spectroscopy (¹H and ¹³C)
  • Rationale: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its ability to dissolve the analyte and its high boiling point are advantageous. Most importantly, it allows for the clear observation of exchangeable protons from the carboxylic acid (-COOH) and amine (-NH₂) groups, which might be broadened or lost in other solvents like chloroform-d.

  • Protocol:

    • Accurately weigh 10-15 mg of the 2-Amino-3-methoxybenzoic acid sample.

    • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

    • Vortex the tube gently until the sample is fully dissolved. A brief, gentle warming may be required.

    • Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher.

    • For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire a sufficient number of scans to achieve a signal-to-noise ratio >20:1 for aromatic carbons.

    • Reference the spectra to the residual DMSO solvent peak (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

FT-IR Spectroscopy
  • Rationale: The Attenuated Total Reflectance (ATR) method is preferred for its speed and simplicity, requiring minimal sample preparation. The traditional KBr pellet method is a viable alternative. The key is to obtain a spectrum free from atmospheric (CO₂, H₂O) interference.

  • Protocol (ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

    • Record a background spectrum of the empty ATR stage. This is crucial for removing atmospheric and instrumental artifacts.

    • Place a small amount of the powdered sample onto the crystal, ensuring complete coverage.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)
  • Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, minimizing fragmentation and providing a clear molecular ion. Time-of-Flight (TOF) analysis provides high mass accuracy, which is essential for confirming the elemental formula.[4][5]

  • Protocol (ESI-TOF):

    • Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute this stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation ([M+H]⁺).

    • Introduce the sample into the ESI source via direct infusion or through an LC system at a flow rate of 5-20 µL/min.

    • Acquire data in positive ion mode to observe the [M+H]⁺ adduct. The mass range should be set to scan from m/z 50 to 500.

    • Utilize an internal calibrant or "lock mass" to ensure high mass accuracy, aiming for <5 ppm error.[4]

Comparative Data Analysis

The following tables summarize the expected spectroscopic data for 2-Amino-3-methoxybenzoic acid, which should be used as a benchmark for evaluating commercial samples.[6][7][8]

Chemical Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme is used.

Sources

Validation

Comparative study of chiral stationary phases for amino acid separation

An Expert's Comparative Guide to Chiral Stationary Phases for Amino Acid Separation For researchers, scientists, and drug development professionals, the enantiomeric purity of amino acids is a critical parameter. Whether...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Comparative Guide to Chiral Stationary Phases for Amino Acid Separation

For researchers, scientists, and drug development professionals, the enantiomeric purity of amino acids is a critical parameter. Whether analyzing proteinogenic building blocks, studying metabolic pathways, or developing peptide-based therapeutics, the ability to accurately separate and quantify amino acid enantiomers is paramount. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for this purpose.

This guide provides an in-depth, objective comparison of the major classes of CSPs for amino acid separation. It moves beyond a simple listing of features to explain the causality behind methodological choices, offering field-proven insights grounded in authoritative scientific principles.

The Great Divide: Derivatized vs. Underivatized Amino Acids

The first and most critical consideration in selecting a CSP is the state of the amino acid itself. The analytical approach diverges significantly based on whether the amino acid is in its native, underivatized (zwitterionic) form or has been chemically modified with a protecting group (e.g., FMOC, Boc, Dansyl). This choice dictates the appropriate CSP and the underlying chiral recognition mechanism.

  • Underivatized (Native) Amino Acids: These molecules are highly polar and zwitterionic, requiring CSPs that can effectively interact with their primary amine and carboxylic acid groups. Direct separation is often preferred as it simplifies sample preparation and avoids potential racemization during derivatization[1].

  • Derivatized (N-Protected) Amino Acids: Protecting the amine group (e.g., with N-Fluorenylmethoxycarbonyl, FMOC) renders the amino acid less polar and introduces a bulky, chromophoric tag. This modification makes them suitable for a different class of CSPs and simplifies detection[2].

The following sections will compare the most effective CSPs for each category, supported by experimental data and detailed protocols.

Macrocyclic Antibiotic CSPs: The Versatile Powerhouses

Macrocyclic glycopeptides, such as teicoplanin, vancomycin, and ristocetin A, are exceptionally useful chiral selectors, widely regarded for their broad enantioselectivity[3][4]. Their complex three-dimensional structures, featuring stereogenic centers, peptide backbones, carbohydrate moieties, and ionizable groups, allow for multiple interaction points, making them uniquely versatile.

Mechanism of Chiral Recognition: The chiral recognition mechanism is multimodal, involving a combination of interactions:

  • Ionic (Charge-Charge) Interactions: A key interaction for amino acids is the electrostatic attraction between the negatively charged carboxylate group of the analyte and a positively charged amine group on the selector's peptide basket[2].

  • Hydrogen Bonding: Amide linkages, hydroxyl groups, and sugar moieties on the CSP form hydrogen bonds with the analyte.

  • Inclusion & Steric Interactions: The macrocyclic cavity can include parts of the analyte, while steric hindrance forces a specific orientation, leading to differential interaction between enantiomers.

  • π-π Interactions: Aromatic rings on both the selector and analyte can engage in π-π stacking.

The combination of these forces creates a stable, transient diastereomeric complex, with the more stable complex being retained longer on the column.

Mechanism: Macrocyclic Antibiotic CSP cluster_analyte Amino Acid Enantiomer CSP Macrocyclic Antibiotic CSP (Teicoplanin) Peptide 'Basket' with Chiral Cavities + Charged Amine Groups Hydroxyl & Amide Groups Aromatic Rings D_AA D-Amino Acid D_AA:e->CSP:port Stronger, More Stable Complex (Multiple Interactions: Ionic, H-Bonding, Steric Fit) L_AA L-Amino Acid L_AA:e->CSP:port Weaker, Less Stable Complex (Fewer/Weaker Interactions) Mechanism: Ligand-Exchange Chromatography cluster_stable More Stable Complex (Longer Retention) cluster_unstable Less Stable Complex (Shorter Retention) CSP Chiral Selector (e.g., D-Penicillamine) Bound to Support Complex1 CSP Cu(II) D-AA Complex2 CSP Cu(II) L-AA Copper Cu(II) Ion L_AA L-Amino Acid D_AA D-Amino Acid CSP Selection Workflow for Amino Acid Enantioseparation start Start: Amino Acid Sample decision1 Is the Amino Acid Derivatized (e.g., FMOC, Boc)? start->decision1 csp_poly Primary Choice: Polysaccharide CSP (e.g., Lux Cellulose, Chiralpak IA) decision1->csp_poly Yes decision2 Is Analyte an α-Amino Acid? decision1->decision2 No (Underivatized) csp_macro Secondary Choice: Macrocyclic CSP (e.g., CHIROBIOTIC T/R) csp_poly->csp_macro If resolution is poor end_rp Use Reversed-Phase or Polar Organic Mode csp_poly->end_rp csp_lec Primary Choice: Ligand-Exchange CSP (e.g., Chirex 3126) decision2->csp_lec Yes csp_macro2 Alternative/Broader Scope: Macrocyclic CSP (e.g., CHIROBIOTIC T/TAG) decision2->csp_macro2 No (e.g., β, γ, or cyclic AA) end_lec Use Aqueous Mobile Phase with Cu(II) ions csp_lec->end_lec end_macro Use Reversed-Phase or Polar Ionic/Organic Mode csp_macro2->end_macro

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-3-methoxybutanoic acid

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 2-Amino-3-methoxybutanoic acid (CAS No. 88642-93-7).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 2-Amino-3-methoxybutanoic acid (CAS No. 88642-93-7). As a valued professional in research and development, your safety is paramount. This document is designed to provide you with essential, immediate, and actionable information to ensure a safe and efficient laboratory environment.

Hazard Identification and Risk Assessment

2-Amino-3-methoxybutanoic acid is an amino acid derivative that requires careful handling due to its potential health effects. A thorough understanding of its hazard profile is the first step in mitigating risks.

GHS Classification:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1]

The signal word for this chemical is "Warning" .[1]

Primary Routes of Exposure:

  • Inhalation

  • Skin contact

  • Eye contact

  • Ingestion

A comprehensive risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves evaluating the quantities being used, the potential for aerosol generation, and the duration of exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to prevent exposure. The following table outlines the minimum required PPE for handling 2-Amino-3-methoxybutanoic acid.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash-resistant goggles.Protects against splashes and dust that can cause serious eye irritation.[1]
Face ShieldTo be worn in addition to safety goggles.Recommended when there is a significant risk of splashing, such as during bulk transfers or reactions that may generate aerosols.[2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable minimum.Prevents skin contact which can lead to irritation.[1][3] Always inspect gloves for tears or degradation before use.
Body Protection Laboratory CoatStandard, long-sleeved lab coat.Protects skin and personal clothing from contamination.[3][4]
Respiratory Protection NIOSH-approved RespiratorUse a respirator if ventilation is inadequate or when handling large quantities that may generate dust.Prevents inhalation of the compound, which can cause respiratory irritation.[1] Engineering controls, such as fume hoods, are the preferred method of exposure control.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for the safe handling of 2-Amino-3-methoxybutanoic acid.

Preparation and Engineering Controls
  • Work Area: All handling of 2-Amino-3-methoxybutanoic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.

  • Material Review: Before starting any work, review the Safety Data Sheet (SDS) for 2-Amino-3-methoxybutanoic acid.[5]

Weighing and Transferring the Compound

Weighing_and_Transferring_Workflow cluster_fume_hood Inside Chemical Fume Hood A Don appropriate PPE B Place calibrated balance and all necessary equipment inside the fume hood A->B Prepare workspace C Carefully open the container of 2-Amino-3-methoxybutanoic acid B->C D Weigh the desired amount of the compound C->D Minimize dust generation E Transfer the compound to the reaction vessel D->E F Securely close the container E->F G Clean any spills immediately F->G Decontaminate End End G->End Start Start Start->A

Caption: Workflow for weighing and transferring 2-Amino-3-methoxybutanoic acid.

Post-Handling Procedures
  • Decontamination: Thoroughly clean the work area, including the balance and any spatulas or other equipment used.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.

Disposal Plan: Waste Management Protocol

Proper disposal of 2-Amino-3-methoxybutanoic acid and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Segregation: All waste containing 2-Amino-3-methoxybutanoic acid, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be segregated from other laboratory waste.

  • Waste Container: Collect all solid waste in a clearly labeled, sealed container. The label should include the chemical name and associated hazards.

  • Disposal: Dispose of the chemical waste through an approved hazardous waste disposal program.[1] Do not dispose of this material down the drain or in the regular trash.

Disposal_Workflow cluster_waste_management Waste Management Protocol A Segregate all waste containing 2-Amino-3-methoxybutanoic acid B Collect solid waste in a labeled, sealed hazardous waste container A->B C Collect contaminated sharps in a puncture-resistant sharps container A->C D Store waste in a designated satellite accumulation area B->D C->D E Arrange for pickup by the institution's Environmental Health and Safety (EHS) department D->E End Proper Disposal E->End Start Generation of Waste Start->A

Caption: Waste disposal workflow for 2-Amino-3-methoxybutanoic acid.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentAction
Skin Contact Immediately flush the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.

Storage

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed when not in use.[1]

  • Store away from incompatible materials such as strong oxidizing agents.

By adhering to these guidelines, you can significantly minimize the risks associated with handling 2-Amino-3-methoxybutanoic acid and maintain a safe and productive research environment.

References

  • Best practices for handling chemical reagents to prevent cross-contamination - Quimivita. (2025, March 25).
  • Laboratory reagent handling: best practices for safety - Herbilabs Labware. (2026, March 26).
  • 2-Amino-3-methoxybutanoic acid - AK Scientific, Inc. Safety Data Sheet.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • SAFETY DATA SHEET.
  • Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol - Benchchem.
  • Personal protective equipment for handling 2-Amino-4,6-dimethylbenzonitrile - Benchchem.

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